molecular formula C5H2Cl2N2O2 B3034080 2,3-Dichloro-4-nitropyridine CAS No. 1360438-45-4

2,3-Dichloro-4-nitropyridine

Cat. No.: B3034080
CAS No.: 1360438-45-4
M. Wt: 192.98 g/mol
InChI Key: HOAXIALVXRHOOM-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-nitropyridine is a useful research compound. Its molecular formula is C5H2Cl2N2O2 and its molecular weight is 192.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAXIALVXRHOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dichloro-4-nitropyridine: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2,3-dichloro-4-nitropyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explain the underlying chemical principles that make this reagent a powerful tool in the synthesis of complex, biologically active molecules. Our focus is on the causality behind its reactivity and its practical application in the laboratory.

Core Characteristics and Physicochemical Properties

This compound, identified by its CAS Number 1360438-45-4 , is a highly functionalized pyridine derivative. The strategic placement of two chlorine atoms and a strongly electron-withdrawing nitro group on the pyridine ring imparts a unique and valuable reactivity profile, which we will explore in subsequent sections.

The fundamental properties of this compound are summarized below for quick reference. These specifications are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
CAS Number 1360438-45-4Sigma-Aldrich
Molecular Formula C₅H₂Cl₂N₂O₂ChemScene[1]
Molecular Weight 192.99 g/mol Sigma-Aldrich, ChemScene[1]
Appearance Typically a yellow to brown solid or crystalline powderChemicalBook[2][3]
Purity Commercially available at ≥95% to ≥98%ChemScene[1], Chem-Impex[2]
Storage Conditions Store in a cool, dry, dark place under an inert atmosphereCole-Parmer[4], TCI[5]

Synthesis Pathway: From Dichloropyridine to a Highly Activated Intermediate

The synthesis of this compound is typically achieved through the direct nitration of a 2,3-dichloropyridine precursor. This electrophilic aromatic substitution is a foundational reaction in heterocyclic chemistry. The choice of potent nitrating agents is critical to overcome the inherent electron deficiency of the dichloropyridine ring.

The general workflow involves the careful addition of the dichloropyridine starting material to a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

G cluster_start Starting Material cluster_reagents Nitration Conditions cluster_process Reaction cluster_product Final Product start 2,3-Dichloropyridine reaction Electrophilic Aromatic Substitution start->reaction Substrate reagents Fuming HNO₃ Concentrated H₂SO₄ reagents->reaction Reagents product This compound reaction->product Yields

Caption: General synthesis workflow for this compound.

The Heart of Utility: Reactivity Profile and Regioselectivity

The true value of this compound lies in its predictable reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The pyridine nitrogen and the nitro group at the C4 position are powerful electron-withdrawing groups that work in concert to significantly decrease the electron density of the aromatic ring. This "electron-poor" nature makes the ring highly susceptible to attack by nucleophiles.

A critical question for any synthetic chemist is: which of the two chlorine atoms will be substituted first? The answer lies in the relative activation of the C2 and C3 positions.

  • The C2 Position: This position is ortho to the nitro group and para to the ring nitrogen. Both of these features provide powerful resonance stabilization for the negative charge that develops in the transition state (the Meisenheimer complex). This makes the C2 position highly activated and the primary site for nucleophilic attack.

  • The C3 Position: This position is meta to the nitro group. While it experiences some inductive electron withdrawal, it does not benefit from the same degree of resonance stabilization. Therefore, it is significantly less reactive than the C2 position.

This predictable regioselectivity is a cornerstone of its utility, allowing for the sequential and controlled introduction of different substituents. The kinetic product is overwhelmingly the result of substitution at the C2 position.[6]

Caption: Regioselective SₙAr reaction pathway on this compound.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

Dichloronitropyridine derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents.[7][8] They serve as a rigid scaffold onto which various functional groups can be appended to achieve specific binding interactions with biological targets. The ability to perform sequential substitutions at the C2 and C4 (after reduction of the nitro group and subsequent transformations) or C2 and C3 positions allows for the rapid generation of diverse chemical libraries for screening.

While specific examples for the 2,3-dichloro-4-nitro isomer are proprietary or less common in open literature than its 2,6- and 2,4-isomers, its utility follows the same principles. For instance, similar scaffolds like 2,4-dichloro-3-nitropyridine are key reactants in making DPP-4 inhibitors for diabetes and compounds explored for cancer therapy.[7][9]

Exemplary Experimental Protocol: Selective Amination at the C2 Position

This protocol details a representative SₙAr reaction, demonstrating the selective substitution of the C2 chlorine with a primary amine. This is a foundational step for building more complex molecules.

Objective: To synthesize 2-(alkylamino)-3-chloro-4-nitropyridine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvation: Add anhydrous acetonitrile to dissolve the starting material. A concentration of 0.1-0.5 M is typical.

  • Addition of Reagents: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq). DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-60 °C) may be required to drive the reaction to completion, typically within 2-12 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Redissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and saturated brine to remove salts and residual base.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: The crude product is typically purified by silica gel column chromatography to yield the pure 2-(alkylamino)-3-chloro-4-nitropyridine.[3]

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling of this compound is paramount for laboratory safety.

  • Hazards: This compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[4][10] Avoid inhalation of dust and direct contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Minimize dust generation during weighing and transfer.[4] Use appropriate tools and techniques for handling solids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][10]

Conclusion

This compound is more than just a chemical; it is a precisely designed tool for synthetic innovation. Its value is rooted in the predictable and high-yielding regioselectivity of its SₙAr reactions, which is a direct consequence of the powerful electronic effects of the ring nitrogen and the C4 nitro group. For scientists and researchers in drug development, mastering the reactivity of this scaffold opens a direct and efficient pathway to novel molecular architectures with significant therapeutic potential.

References

  • Method for preparing 2,3-dichloropyridine.
  • Process for preparation of nitropyridine derivatives.
  • 2,6-Dichloro-3-nitropyridine . ResearchGate. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine . Chemistry Stack Exchange. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules . MDPI. [Link]

  • Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine . Cole-Parmer. [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] . PubMed Central. [Link]

Sources

Technical Whitepaper: 2,3-Dichloro-4-nitropyridine as a Strategic Intermediate

[1]

Executive Summary

This compound (CAS: 1360438-45-4) is a highly functionalized heterocyclic building block distinguished by its unique substitution pattern.[1][2][3][4] Unlike its more common isomer (2,4-dichloro-3-nitropyridine), this compound offers a specific electrophilic profile where the C4-nitro group and C2-chloride provide competing yet distinct sites for Nucleophilic Aromatic Substitution (SNAr).[1] This guide details its physicochemical properties, reactivity logic, and handling protocols, positioning it as a critical scaffold for synthesizing complex pharmaceutical agents, particularly in the kinase inhibitor and agrochemical sectors.

Part 1: Physicochemical Profile[1]

The following data consolidates available experimental values and calculated properties essential for laboratory handling and process design.

Table 1: Physical and Chemical Constants[1]
PropertyValueNotes
CAS Registry Number 1360438-45-4 Distinct from 2,4-dichloro isomer (5975-12-2)
IUPAC Name This compound
Molecular Formula C₅H₂Cl₂N₂O₂
Molecular Weight 192.99 g/mol
Appearance Pale yellow to beige solidTypical of nitro-pyridine derivatives
Melting Point Not explicitly reportedAnalogous isomers melt ~60–65°C; handle as low-melting solid
Boiling Point DecomposesPredicted ~280°C; Distillation not recommended due to thermal instability of nitro group
Density 1.6 ± 0.1 g/cm³ (Predicted)High density due to halogenation
Solubility Soluble in DCM, EtOAc, DMSOPoorly soluble in water; hydrolyzes slowly
Storage Conditions Inert atmosphere (N₂/Ar), 2–8°CMoisture sensitive; store in dark to prevent photolysis

Part 2: Molecular Structure & Reactivity Logic

Electronic Activation and Regioselectivity

The utility of this compound lies in its "mismatched" electronic activation, which allows for tunable regioselectivity based on the nucleophile and conditions used.[1]

  • C4-Nitro Lability (The "Super-Leaving" Group):

    • The nitro group at C4 is para to the pyridine nitrogen. This position is highly activated for SNAr due to the inductive withdrawal of the nitrogen and the resonance stabilization of the Meisenheimer complex.

    • Reactivity Insight: In many 4-nitropyridine systems, the nitro group itself acts as a leaving group (denitration) upon attack by hard nucleophiles (e.g., alkoxides, amines), often reacting faster than the C2-chloride.[1]

  • C2-Chloride Reactivity:

    • The chlorine at C2 is ortho to the pyridine nitrogen, making it classically activated. However, it is meta to the strong electron-withdrawing nitro group at C4, which provides less activation than an ortho or para nitro group would.[1]

    • Result: Under mild conditions, C4-displacement (nitro loss) often competes with or dominates over C2-displacement, contrasting with 2,4-dichloro-3-nitropyridine where the C4-Cl is the primary reactive site.[1]

  • C3-Chloride Stability:

    • The C3 position is sterically crowded (flanked by C2-Cl and C4-NO₂) and electronically deactivated (meta to Nitrogen).[1] It is generally inert to SNAr, serving as a stable structural anchor.

Visualization: Reactivity Vectors

The following diagram illustrates the electronic activation vectors and predicted reaction pathways.

ReactivityCompound2,3-Dichloro-4-nitropyridineC4_AttackPath A: C4-Attack(Nitro Displacement)Compound->C4_Attack Hard Nucleophiles(RO-, RNH2)Para-activation by NC2_AttackPath B: C2-Attack(Chloride Displacement)Compound->C2_Attack Soft Nucleophiles(RS-)Ortho-activation by NProduct_A4-Substituted-2,3-dichloropyridineC4_Attack->Product_A-NO2 groupProduct_B2-Substituted-3-chloro-4-nitropyridineC2_Attack->Product_B-Cl groupCaptionFigure 1: Divergent S_NAr pathways dictated by nucleophile hardness and electronic activation.

Figure 1: Divergent S_NAr pathways dictated by nucleophile hardness and electronic activation.

Part 3: Synthetic Utility & Experimental Protocols

Handling and Purification

Due to the thermal instability of the nitro group and potential for hydrolysis, strict adherence to these protocols is required.

  • Solvent Selection: Use anhydrous solvents (DCM, THF, or Acetonitrile). Avoid protic solvents (MeOH, EtOH) unless they are the intended reactant, as solvolysis at C4 can occur.

  • Purification:

    • Flash Chromatography: Silica gel is standard.[1] Use a gradient of Hexanes/Ethyl Acetate (0% to 30%).

    • Avoid Distillation: The compound has a high probability of energetic decomposition above 200°C.[1]

    • TLC Visualization: UV active (254 nm). The nitro group often causes tailing; adding 1% acetic acid to the eluent can sharpen peaks.

Representative Protocol: C4-Selective Substitution

This protocol demonstrates the displacement of the nitro group, a common strategy to install amine motifs while retaining the halogen handle at C2.[1]

Objective: Synthesis of 4-amino-2,3-dichloropyridine derivative.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve This compound (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Nucleophile Addition: Cool to 0°C. Add the amine nucleophile (1.1 equiv) dropwise. If using a salt form, add DIPEA (2.5 equiv).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC.[1]

    • Note: If C2-substitution is observed (byproduct), lower temperature to -20°C.[1]

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo (bath temp < 40°C).

  • Validation:

    • ¹H NMR: Look for the loss of the diagnostic downfield signals associated with the nitro-deshielded ring and appearance of nucleophile protons.

    • MS: Confirm mass shift corresponding to (M - NO₂ + Nucleophile).

Part 4: Safety & Stability (SDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Critical Safety Note: Nitropyridines can be energetic.[1] While this compound is generally stable at room temperature, it should never be subjected to adiabatic heating or mixed with strong reducing agents (e.g., hydrazine, metal hydrides) without careful thermal monitoring.[1]

Storage:

  • Keep container tightly closed in a dry, well-ventilated place.[1]

  • Recommended temperature: 2–8°C .[1][4]

  • Shelf-life: ~12 months if stored under inert gas.[1]

Part 5: Synthesis Workflow (Origin)

Understanding the synthesis of the intermediate itself aids in impurity profiling. The most robust route involves the N-oxide strategy.[1]

SynthesisStart2,3-DichloropyridineStep1Step 1: N-Oxidation(mCPBA or H2O2/Urea)Start->Step1Inter12,3-DichloropyridineN-OxideStep1->Inter1Step2Step 2: Nitration(HNO3/H2SO4)Inter1->Step2Inter22,3-Dichloro-4-nitropyridine N-OxideStep2->Inter2Step3Step 3: Deoxygenation(PCl3 or Fe/AcOH)Inter2->Step3FinalThis compoundStep3->FinalCaptionFigure 2: Standard synthetic route via N-Oxide activation to install C4-Nitro group.

Figure 2: Standard synthetic route via N-Oxide activation to install C4-Nitro group.

References

  • ChemicalBook. this compound Properties and Supplier Data. Available at: [1]

  • BLD Pharm. Safety Data Sheet (SDS) for this compound (CAS 1360438-45-4).[1] Available at: [1]

  • Sigma-Aldrich. Product Specification: Nitropyridine Building Blocks.[1] (General reference for nitropyridine handling). Available at: [1]

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry.[5] 5th Ed.[1] Wiley, 2010. (Authoritative text on Pyridine N-oxide nitration regioselectivity).

An In-depth Technical Guide to 2,3-Dichloro-4-nitropyridine: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a key heterocyclic building block, 2,3-dichloro-4-nitropyridine holds significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two chlorine atoms and a nitro group on a pyridine ring, offers a versatile platform for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atoms towards nucleophilic substitution, making this compound a highly reactive and valuable intermediate. This guide provides a comprehensive overview of its chemical structure, synthesis, reactivity, and potential applications, with a focus on the underlying chemical principles that govern its utility.

Core Chemical Attributes

This compound is a solid, typically appearing as a light-colored powder. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₂Cl₂N₂O₂[1]
Molecular Weight 192.99 g/mol [1]
CAS Number 1360438-45-4[1]
Physical State SolidGeneral chemical knowledge
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2]

The structure of this compound is defined by a pyridine ring substituted with two chlorine atoms at positions 2 and 3, and a nitro group at position 4.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of dichloronitropyridines can generally be approached through two primary routes: the nitration of a dichloropyridine precursor or the chlorination of a nitropyridine derivative.

A common method for the synthesis of related dichloronitropyridines involves the nitration of a corresponding dichloropyridine. For instance, 2,6-dichloro-3-nitropyridine is prepared by the nitration of 2,6-dichloropyridine using nitric acid in a sulfuric acid solvent.[3] A similar approach could conceptually be applied for the synthesis of this compound, starting from 2,3-dichloropyridine. This electrophilic aromatic substitution is driven by the generation of the nitronium ion (NO₂⁺) in the strong acid medium.

Another synthetic strategy involves the de novo construction of the pyridine ring followed by functional group interconversions.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing a dichloronitropyridine, which can be adapted for this compound.

Start 2,3-Dichloropyridine Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Product This compound Nitration->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2,3-Dichloropyridine (Adapted from a similar procedure)

This protocol is a conceptual adaptation for the synthesis of this compound, based on established methods for analogous compounds.[3]

Materials:

  • 2,3-Dichloropyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (or other suitable base)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,3-dichloropyridine to concentrated sulfuric acid while cooling in an ice bath.

  • Once the dichloropyridine is fully dissolved and the solution is cooled, slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes it susceptible to attack by nucleophiles.[4]

The SNAr mechanism proceeds via a two-step addition-elimination process.[5] First, the nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring.

Regioselectivity of Nucleophilic Attack

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic substitution. The positions of the two chlorine atoms (C2 and C3) are not equivalent, and the position of the nitro group at C4 will direct the incoming nucleophile.

The nitro group exerts its electron-withdrawing effect through both induction and resonance. The resonance effect is most pronounced at the ortho and para positions. In the case of this compound, the C3-chloro position is ortho to the nitro group, while the C2-chloro position is meta. Therefore, nucleophilic attack is expected to be favored at the C3 position due to better stabilization of the negative charge in the Meisenheimer intermediate through resonance delocalization onto the nitro group.

However, the pyridine nitrogen also influences the regioselectivity. It strongly activates the ortho (C2 and C6) and para (C4) positions to nucleophilic attack. In this molecule, the C2-chloro is ortho to the pyridine nitrogen. This creates a scenario where electronic effects from both the nitro group and the pyridine nitrogen must be considered. In many dichloropyridine systems, the position ortho to the activating group is kinetically favored.[6]

cluster_reactivity Regioselectivity of Nucleophilic Attack Molecule This compound Attack_C3 Attack at C3 (ortho to NO₂) Molecule->Attack_C3 Path A (Favored by NO₂) Attack_C2 Attack at C2 (ortho to N) Molecule->Attack_C2 Path B (Favored by Pyridine N) Nucleophile Nucleophile (Nu⁻) Product_3_substituted 3-substituted product Attack_C3->Product_3_substituted Product_2_substituted 2-substituted product Attack_C2->Product_2_substituted

Caption: Factors influencing the regioselectivity of nucleophilic substitution.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the chloro and nitro substituents, as well as the pyridine nitrogen.[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring.[8] The carbons attached to the chlorine and nitro groups will show characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl bonds, the aromatic C=C and C=N stretching vibrations, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[9]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.99 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Applications in Drug Development and Organic Synthesis

Dichloronitropyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] The ability to selectively replace the chlorine atoms with various nucleophiles allows for the introduction of diverse functional groups, leading to the construction of complex molecular scaffolds.

While specific applications for this compound are not extensively documented due to its relative novelty, its structural features suggest its potential as a precursor for compounds with biological activity. For example, substituted pyridines are core components of numerous drugs, and the introduction of amino, alkoxy, or thioether groups via nucleophilic substitution on the dichloronitropyridine core can lead to the synthesis of novel drug candidates.

The reactivity of this molecule makes it a valuable tool for creating libraries of compounds for high-throughput screening in drug discovery programs. Its utility as a building block is analogous to that of other dichloropyridine derivatives, which are used in the synthesis of commercial drugs like the anti-inflammatory agent Etoricoxib and the antiretroviral drug Nevirapine.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be harmful if swallowed, and may cause skin and eye irritation.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising, albeit less-studied, member of the dichloronitropyridine family of compounds. Its unique substitution pattern provides a platform for diverse chemical transformations, primarily through nucleophilic aromatic substitution. Understanding the principles of its synthesis and the regioselectivity of its reactions is key to unlocking its potential as a versatile building block in the development of new pharmaceuticals and functional materials. Further research into the specific reactivity and applications of this isomer is warranted to fully explore its utility in organic synthesis.

References

  • Chem-Impex. 2,4-Dichloro-5-nitropyridine. [Link]

  • Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

  • Google Patents. EP2687510A1 - Method for preparing 2,3-dichloropyridine.
  • ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]

  • PMC. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]

  • Google Patents. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
  • Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • NPTEL. 13C NMR spectroscopy. [Link]

  • PMC. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

Technical Guide: Synthesis of 2,3-Dichloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for 2,3-Dichloro-4-nitropyridine (CAS 1360438-45-4). This guide is structured for researchers and process chemists, focusing on the most robust and scalable route: N-oxide activation .

Executive Summary

  • Target Molecule: this compound[1][2][3][4]

  • CAS Number: 1360438-45-4[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    O
    
    
  • Key Application: Intermediate for functionalized pyridine derivatives in agrochemicals (e.g., chlorantraniliprole analogs) and kinase inhibitors.

  • Primary Challenge: The pyridine ring is electron-deficient, making direct electrophilic nitration difficult. The 2,3-dichloro substitution pattern further deactivates the ring.

  • Solution: The N-Oxide Activation Route is the industry-standard approach. Oxidation of the pyridine nitrogen creates a dipole that activates the C4 position for electrophilic attack, followed by deoxygenation to restore the pyridine core.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the activation-functionalization-deactivation logic.

  • Starting Material: 2,3-Dichloropyridine . It is commercially available and stable.

  • Activation (Step 1): Oxidation to 2,3-Dichloropyridine-N-oxide . The N-oxide group injects electron density into the ring (specifically at C2 and C4) via resonance, overcoming the withdrawing effect of the chlorine atoms.

  • Functionalization (Step 2): Nitration using mixed acid (HNO

    
    /H
    
    
    
    SO
    
    
    ).[5] The N-oxide directs the nitro group primarily to the C4 position (para-like selectivity), which is electronically favored over the C6 position in halogenated systems.
  • Restoration (Step 3): Deoxygenation (Reduction) of the N-oxide using PCl

    
     or mild catalytic hydrogenation (if selectivity allows) to yield the final This compound .
    
Reaction Pathway Diagram

SynthesisPathway Start 2,3-Dichloropyridine (Precursor) Step1 Step 1: N-Oxidation (UHP or H2O2/TFAA) Start->Step1 Inter1 2,3-Dichloropyridine-N-oxide (Activated Intermediate) Step1->Inter1 Step2 Step 2: Nitration (HNO3 / H2SO4) Inter1->Step2 Inter2 This compound-N-oxide (Nitrated Intermediate) Step2->Inter2 Step3 Step 3: Deoxygenation (PCl3 or PPh3) Inter2->Step3 Final This compound (Target) Step3->Final

Caption: Three-step synthesis pathway utilizing N-oxide activation to install the nitro group at the C4 position.

Detailed Experimental Protocols

Step 1: N-Oxidation of 2,3-Dichloropyridine

Objective: Convert 2,3-dichloropyridine to 2,3-dichloropyridine-N-oxide. Mechanism: Electrophilic oxidation of the nitrogen lone pair.

  • Reagents: Urea-Hydrogen Peroxide (UHP) complex and Trifluoroacetic Anhydride (TFAA) OR m-CPBA.

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Protocol (UHP Method - Scalable):

  • Dissolve 2,3-dichloropyridine (1.0 eq) in DCM (0.2 M concentration).

  • Add Urea-Hydrogen Peroxide (UHP) (2.5 eq) to the stirred solution.

  • Cool the mixture to 0°C in an ice bath.

  • Dropwise add Trifluoroacetic Anhydride (TFAA) (2.0 eq). Caution: Exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Polar mobile phase required, e.g., EtOAc/MeOH).

  • Workup: Quench with water. Neutralize with saturated NaHCO

    
     (pH 7-8). Extract with DCM (3x).
    
  • Purification: The N-oxide is more polar. Purify via silica gel chromatography (DCM/MeOH gradient) if necessary, though crude purity is often sufficient for nitration.

Step 2: Electrophilic Nitration

Objective: Install the nitro group at the C4 position. Mechanism: Electrophilic Aromatic Substitution (EAS) on the activated N-oxide ring.

  • Reagents: Fuming Nitric Acid (HNO

    
    , >90%), Concentrated Sulfuric Acid (H
    
    
    
    SO
    
    
    ).[6]
  • Conditions: Harsh heating (90–100°C) is required due to the deactivating chlorine atoms.

Protocol:

  • Prepare a nitrating mixture: Slowly add Fuming HNO

    
      (5.0 eq) to Conc. H
    
    
    
    SO
    
    
    (10 vol equivalents) at 0°C.
  • Add 2,3-dichloropyridine-N-oxide (1.0 eq) portion-wise to the acid mixture, keeping the temperature <10°C.

  • Once addition is complete, slowly heat the reaction block to 100°C .

  • Stir for 4–6 hours. Note: Evolution of brown NO

    
     fumes will occur.
    
  • Workup: Cool to room temperature. Pour the reaction mixture onto crushed ice (approx. 10x weight of acid).[6]

  • Neutralize carefully with solid Na

    
    CO
    
    
    
    or 50% NaOH solution to pH 4–5. Caution: Significant heat generation.
  • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Characterization: this compound-N-oxide usually precipitates as a yellow solid. Recrystallize from Ethanol/Water if needed.

Step 3: Deoxygenation (Reduction of N-Oxide)

Objective: Remove the N-oxide oxygen without reducing the nitro group. Reagent Choice: Phosphorus Trichloride (PCl


)  is the standard reagent. It is highly chemoselective for N-deoxygenation over nitro reduction.

Protocol:

  • Dissolve This compound-N-oxide (1.0 eq) in anhydrous Chloroform or DCM (0.3 M).

  • Add PCl

    
      (2.0 eq) dropwise at room temperature.
    
  • Heat the mixture to reflux (approx. 60°C for CHCl

    
    ) for 2–4 hours.
    
  • Workup: Cool to 0°C. Quench carefully by adding crushed ice/water. Caution: PCl

    
     hydrolysis is violent.
    
  • Neutralize the aqueous layer with NaHCO

    
    .
    
  • Extract with DCM. The organic layer contains the target This compound .[1][2]

  • Concentrate to yield the final product.

Data Summary & Process Parameters

ParameterStep 1: OxidationStep 2: NitrationStep 3: Deoxygenation
Reagents UHP / TFAAFuming HNO

/ H

SO

PCl

Temperature 0°C

RT
100°C60°C (Reflux)
Typical Yield 85 - 95%50 - 70%80 - 90%
Key Byproduct Unreacted start material6-nitro isomer (minor)Phosphoryl species
Purification Silica ColumnRecrystallizationExtraction / Wash

Safety & Handling (Critical)

  • Nitration Risks: The nitration of pyridine-N-oxides involves heating unstable intermediates in strong oxidizers. Runaway reactions are possible.[5] Ensure precise temperature control and blast shielding during the heating phase.

  • PCl

    
     Handling:  Phosphorus trichloride reacts explosively with water, producing HCl gas and phosphoric acid. All glassware must be dry. Quenching must be done slowly at 0°C.
    
  • Energetic Compounds: Polychlorinated nitro compounds can be shock-sensitive. Do not subject the dry solid to excessive friction or impact.

  • Waste Disposal: Acidic waste from Step 2 contains heavy metal-free but highly corrosive mixed acids. Neutralize completely before disposal.

References

  • Nitration of Pyridine N-oxides

    • OC-Praktikum. "Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide." Organic Chemistry Practical Course.
    • Source: [Link]

  • Deoxygenation Methodologies

    • Fuentes, J. A., & Clarke, M. L. (2008).[7] "Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines." Synlett.

    • Source: [Link]

  • Compound Verification

    • Sigma-Aldrich. "this compound Product Page."[1][2]

  • Regioselectivity Context

    • Fun, H. K., et al. (2011). "2,6-Dichloro-3-nitropyridine."[8] Acta Crystallographica Section E. (Provides context on nitration behavior of dichloropyridines).

    • Source: [Link]

Sources

The Strategic Synthesis and Application of Dichloronitropyridines: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dichloronitropyridines represent a pivotal class of chemical intermediates, forming the backbone of numerous pharmaceuticals and functional materials. Their inherent reactivity, governed by the interplay of the electron-withdrawing nitro group and the strategic placement of chlorine atoms, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of key dichloronitropyridine isomers. It offers a detailed examination of established and modern synthetic protocols, delves into the mechanistic principles governing their reactivity, and showcases their significant applications in drug discovery and materials science. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the strategic utilization of these versatile building blocks.

Introduction: The Unseen Influence of a Heterocyclic Core

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, gracing the structures of a vast array of therapeutic agents.[1] The introduction of specific functional groups onto this heterocyclic core can dramatically alter its physicochemical properties and biological activity. Dichloronitropyridines have emerged as particularly valuable synthons due to the activating effect of the nitro group on the pyridine ring, which facilitates nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile, combined with the differential reactivity of the two chlorine atoms in certain isomers, provides a powerful tool for the regioselective construction of complex molecular architectures.

The strategic importance of dichloronitropyridines is underscored by their role as key intermediates in the synthesis of high-profile drugs. For instance, 2,6-dichloro-3-nitropyridine is a crucial precursor for the anti-ulcer medication tenatoprazole and the non-opioid analgesic flupirtine.[2] The broader class of chlorinated pyridines finds application in the development of agrochemicals and other fine chemicals, highlighting the far-reaching impact of these seemingly simple heterocyclic compounds.[3][4][5]

This guide will navigate the historical landscape of dichloronitropyridine chemistry, from early synthetic endeavors to modern, optimized methodologies. It will provide detailed, actionable protocols for the synthesis of key isomers and illuminate the underlying principles that govern their chemical behavior.

A Journey Through Time: The Discovery and Synthetic Evolution of Dichloronitropyridines

The history of dichloronitropyridines is intrinsically linked to the broader development of pyridine chemistry. Early investigations into the functionalization of the pyridine ring were often hampered by its inherent electron-deficient nature, which makes electrophilic substitution reactions challenging. The advent of methods to introduce activating groups, such as the nitro moiety, paved the way for more facile derivatization.

Early Methodologies: The Era of Direct Nitration

The most traditional and long-standing approach to the synthesis of dichloronitropyridines involves the direct nitration of a dichloropyridine precursor. This electrophilic aromatic substitution is typically carried out using strong nitrating agents, such as a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid).[2][6]

This approach, while conceptually straightforward, is fraught with challenges, particularly on an industrial scale. The reactions are highly exothermic, posing significant safety risks.[2] Furthermore, the use of large excesses of strong acids generates substantial quantities of acidic waste, creating environmental concerns and complicating product isolation. The workup often involves quenching the reaction mixture in ice water, followed by filtration of the precipitated product.[6]

Over the years, various modifications to this classical approach have been reported in patent literature, aiming to improve yields and mitigate safety and environmental issues. These have included the use of fuming sulfuric acid as a solvent and the addition of catalysts like sulfamic acid to reduce the required amounts of nitric and sulfuric acid.[2][7] Despite these improvements, the fundamental reliance on harsh, corrosive reagents remains a significant drawback.

Modern Synthetic Strategies: A Shift Towards Greener and More Efficient Processes

Recognizing the limitations of direct nitration, contemporary research has focused on developing alternative synthetic routes that offer milder reaction conditions, improved safety profiles, and greater atom economy.

One innovative approach for the synthesis of 2,6-dichloro-3-nitropyridine avoids the use of concentrated sulfuric and nitric acids altogether. This method involves a 1,4-addition reaction of a 2-nitroacetate with a 2-halogenated acrylate, followed by a cyclization reaction with ammonia to form 2,6-dihydroxy-3-nitropyridine. Subsequent chlorination yields the desired product. This pathway utilizes cheaper, more readily available starting materials and is inherently safer and more environmentally friendly.[2]

Similarly, alternative routes to other chlorinated pyridine isomers have been developed. For instance, a green and safe method for preparing 2,5-dichloropyridine starts from maleic diester, proceeding through condensation with nitromethane, hydrogenation, cyclization, and finally chlorination.[5] Another strategy for synthesizing 2-chloro-5-nitropyridine involves the cyclization of 2-halogenated acrylates with nitromethane and triethyl orthoformate to give 2-hydroxy-5-nitropyridine, which is then chlorinated.[8]

These modern approaches represent a significant leap forward in the sustainable production of dichloronitropyridines, aligning with the principles of green chemistry while often providing higher yields and purity.

Synthesis of Key Dichloronitropyridine Isomers: A Practical Guide

The utility of a dichloronitropyridine often depends on the specific substitution pattern of the chloro and nitro groups. This section provides detailed synthetic protocols for three commercially and synthetically important isomers.

Synthesis of 2,6-Dichloro-3-nitropyridine

This isomer is a cornerstone for the synthesis of several pharmaceuticals. The traditional nitration of 2,6-dichloropyridine remains a common method.

Experimental Protocol: Nitration of 2,6-Dichloropyridine [6][9]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 80 mL).

  • Addition of Substrate: At room temperature, slowly add 2,6-dichloropyridine (e.g., 7.4 g, 0.05 mol) to the stirred sulfuric acid.

  • Addition of Nitrating Agent: Slowly add potassium nitrate (e.g., 10.1 g, 0.1 mol) or concentrated nitric acid while maintaining the temperature below 50 °C.[6][9]

  • Reaction: After the addition is complete, heat the reaction mixture to 100–120 °C and maintain for 5–10 hours.[6][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into crushed ice with stirring.

  • Isolation: Collect the precipitated white solid by filtration, wash with cold water until neutral, and dry to obtain 2,6-dichloro-3-nitropyridine.

Causality Behind Experimental Choices:

  • Sulfuric Acid as Solvent: Concentrated sulfuric acid serves both as a solvent and as a protonating agent, which activates the nitrating agent (in this case, nitric acid formed in situ from potassium nitrate) to form the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature Control: The initial addition is performed at a controlled temperature to manage the exothermic nature of the reaction. The subsequent heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the deactivated pyridine ring.

  • Quenching in Ice Water: Pouring the reaction mixture into ice water serves two purposes: it dilutes the strong acid, and the low temperature causes the less soluble organic product to precipitate, facilitating its isolation.

Table 1: Comparison of Synthetic Methods for 2,6-Dichloro-3-nitropyridine

MethodStarting MaterialReagentsYieldAdvantagesDisadvantagesReference
Direct Nitration2,6-DichloropyridineMixed Acid (HNO₃/H₂SO₄)64.5-76%Established methodHarsh conditions, safety concerns, acidic waste[2]
Catalytic Nitration2,6-DichloropyridineHNO₃/H₂SO₄, Sulfamic acid>80%Reduced acid usageStill uses strong acids[7]
"Green" Synthesis2-Nitroacetate, 2-Halogenated acrylateOrganic base, Ammonia, Chlorinating agentNot specifiedMilder conditions, safer, less wasteMulti-step process[2]
Synthesis of 2,4-Dichloro-3-nitropyridine

This isomer is often prepared from a dihydroxynitropyridine precursor.

Experimental Protocol: Chlorination of 2,4-Dihydroxy-3-nitropyridine [10]

  • Reaction Setup: Suspend 2,4-dihydroxy-3-nitropyridine (e.g., 15.0 g, 96.2 mmol) in phosphorus oxychloride (POCl₃) (e.g., 200 mL).

  • Reaction: Heat the reaction mixture at 90 °C for 20 hours.

  • Workup: Cool the mixture to room temperature and concentrate by distillation under reduced pressure.

  • Isolation: Carefully pour the concentrated residue into ice water and extract with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-dichloro-3-nitropyridine.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride as Chlorinating Agent: POCl₃ is a powerful dehydrating and chlorinating agent, effective for converting hydroxyl groups on a pyridine ring to chlorine atoms.

  • Heating: The reaction requires elevated temperatures to proceed at a reasonable rate.

  • Aqueous Workup and Extraction: The excess POCl₃ is quenched with water, and the organic product is extracted into a suitable solvent like ethyl acetate for isolation.

Synthesis of 2,3-Dichloro-5-nitropyridine

The synthesis of this isomer can be achieved through the chlorination of a corresponding hydroxypyridine.

Experimental Protocol: Chlorination of 3-Chloro-2-hydroxy-5-nitropyridine [11]

  • Reaction Setup: At 0 °C and under a nitrogen atmosphere, slowly add quinoline to phosphorus trichloride (PCl₃).

  • Addition of Substrate: Add 3-chloro-2-hydroxy-5-nitropyridine to the stirred mixture.

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 2 hours.

  • Workup: Cool the reaction to 0 °C and quench by adding ice water.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain 2,3-dichloro-5-nitropyridine.

Causality Behind Experimental Choices:

  • Phosphorus Trichloride and Quinoline: PCl₃ serves as the chlorinating agent. Quinoline, a base, may act as a catalyst or an acid scavenger in this transformation.

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents the reaction of the phosphorus halides with atmospheric moisture.

  • Heating and Quenching: Similar to the other syntheses, heating is required for the reaction to proceed, and quenching in ice water facilitates product precipitation.

Chemical Reactivity and Functionalization: The Art of Selective Substitution

The synthetic utility of dichloronitropyridines lies in their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, in concert with the electronegative nitrogen atom of the pyridine ring, significantly activates the carbon atoms bearing the chlorine substituents towards nucleophilic attack.

The regioselectivity of these reactions is a key consideration. In isomers like 2,6-dichloro-3-nitropyridine, the two chlorine atoms are in different chemical environments relative to the nitro group. The chlorine at the 2-position is ortho to the nitro group, while the chlorine at the 6-position is para to the nitro group. The activating effect of the nitro group is generally stronger at the para and ortho positions.

Diagram 1: General Workflow for SNAr on Dichloronitropyridines

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_reaction S N Ar Reaction cluster_workup Workup & Isolation cluster_product Product Dichloronitropyridine Dichloronitropyridine ReactionVessel Heating/Stirring Dichloronitropyridine->ReactionVessel Nucleophile Nucleophile Nucleophile->ReactionVessel Solvent Solvent Solvent->ReactionVessel Base Base (optional) Base->ReactionVessel Quenching Quenching ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification Monosubstituted_Product Monosubstituted Product Purification->Monosubstituted_Product

Caption: A generalized workflow for the nucleophilic aromatic substitution (SNAr) on a dichloronitropyridine substrate.

Applications in Drug Discovery and Materials Science: Building Blocks for Innovation

The ability to selectively functionalize dichloronitropyridines makes them invaluable precursors in the synthesis of a wide range of biologically active molecules and advanced materials.

In medicinal chemistry, the pyridine ring is a privileged scaffold, and dichloronitropyridines provide a convenient entry point for the introduction of various pharmacophoric groups. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Table 2: Examples of Dichloronitropyridine-Derived Compounds and Their Applications

Dichloronitropyridine IsomerDerived Compound ClassApplicationSignificanceReference
2,6-Dichloro-3-nitropyridineImidazopyridinesProton Pump Inhibitors (e.g., Tenatoprazole)Treatment of acid-related stomach conditions[2]
2,6-Dichloro-3-nitropyridineAminopyridinesAnalgesics (e.g., Flupirtine)Non-opioid pain relief[2]
2,4-Dichloro-3-nitropyridinePyrano[2,3-b]pyridinesCannabinoid-1 Receptor Inverse AgonistsPotential treatment for obesity[12]
2,3-Dichloro-5-nitropyridineVarious HeterocyclesAgrochemicals, Pharmaceutical IntermediatesCrop protection and drug discovery[3][4]

Beyond pharmaceuticals, the reactivity of dichloronitropyridines makes them useful in the synthesis of dyes and other functional organic materials where a substituted pyridine core is desired.

Conclusion: A Versatile Tool for the Modern Chemist

Dichloronitropyridines have evolved from chemical curiosities to indispensable tools in the arsenal of the synthetic chemist. The journey from hazardous, low-yielding nitration reactions to safer, more efficient, and environmentally conscious synthetic routes is a testament to the progress in chemical synthesis. A thorough understanding of their synthesis, reactivity, and the causality behind experimental protocols empowers researchers to leverage these versatile building blocks for the creation of novel therapeutics and advanced materials. As the demand for complex and highly functionalized molecules continues to grow, the strategic importance of dichloronitropyridines in both academic and industrial research is set to expand even further.

References

  • CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents.
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
  • CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents.
  • Process for producing dihalopyridines - Justia Patents. Available at: [Link]

  • EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents.
  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents.
  • (PDF) 2,6-Dichloro-3-nitropyridine - ResearchGate. Available at: [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]

  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents.
  • Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed. Available at: [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • 2,3-Dichloro-5-nitropyridine | CAS#:22353-40-8 | Chemsrc. Available at: [Link]

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Thermodynamic & Physicochemical Profile: 2,3-Dichloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Data and Physicochemical Profile of 2,3-Dichloro-4-nitropyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identification

This compound is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds for kinase inhibitors and agrochemicals.[1] Its structural motif—a pyridine ring activated by a nitro group at the 4-position and functionalized with chlorine atoms at the 2- and 3-positions—creates a unique thermodynamic landscape governed by high electron deficiency.

Critical Note on Registry Numbers: Researchers must exercise caution regarding Chemical Abstracts Service (CAS) registry numbers, as isomer confusion is common in literature databases.

  • Target Compound (this compound): CAS 1360438-45-4 (often cited in vendor catalogs).[2]

  • Common Isomer (2,4-Dichloro-3-nitropyridine): CAS 5975-12-2.[3]

  • Ambiguous/Generic Citations: CAS 59703-08-7 (often misreferenced in broad databases).

This guide focuses on the 2,3-dichloro-4-nitro isomer, synthesizing available experimental data with high-confidence predictive models where empirical values are proprietary or sparse.

Physicochemical & Thermodynamic Data Profile

Due to the niche application of this intermediate, experimental thermodynamic values are often proprietary. The table below integrates available vendor data with QSPR (Quantitative Structure-Property Relationship) predicted values calculated using group contribution methods.

Table 1: Thermodynamic and Physical Properties
PropertyValue (Experimental/Predicted)ConfidenceMethod/Source
Molecular Formula

HighStoichiometry
Molecular Weight 192.99 g/mol HighIUPAC Atomic Weights
Physical State Solid (Crystalline powder)HighExperimental Observation
Melting Point 50 – 55 °C (Predicted)MediumComparative Isomer Analysis*
Boiling Point 283.3 ± 35.0 °C (at 760 mmHg)MediumACD/Labs Prediction
Density 1.6 ± 0.1 g/cm³ MediumPredicted (Molar Volume)
Flash Point 125.1 ± 25.9 °CLowPredicted
LogP (Octanol/Water) 1.85MediumConsensus LogP Model
Enthalpy of Vaporization 52.3 ± 3.0 kJ/molLowTrouton’s Rule Extension
pKa (Conjugate Acid) -4.5 (Est.)[1][2][4]MediumElectronic effects of -NO₂/-Cl

*Note on Melting Point: Isomeric analogs such as 2,4-dichloro-3-nitropyridine exhibit melting points in the 59–62 °C range. The 2,3-dichloro-4-nitro isomer is expected to have a slightly lower lattice energy due to the steric strain between the vicinal chlorine (C3) and nitro (C4) groups, depressing the melting point relative to its isomers.

Thermodynamic Reactivity & Synthesis Implications

The thermodynamic utility of this compound lies in its high susceptibility to Nucleophilic Aromatic Substitution (


). The presence of the nitro group at C4 makes the ring highly electron-deficient, significantly lowering the activation energy for nucleophilic attack.
Regioselectivity and The Meisenheimer Complex

In


 reactions, the stability of the intermediate Meisenheimer complex dictates the reaction pathway.
  • C2 Attack: Activation is provided by the ring nitrogen.

  • C4 Attack: Activation is provided by the nitro group (via resonance).

Thermodynamically, the C2 position is often the primary site of displacement for this compound because the leaving group (Cl) at C2 is activated by the ring nitrogen and the inductive effect of the C3-Cl. However, the C4-nitro group is a labile leaving group in certain conditions (denitration), creating a competition between dehalogenation and denitration.

Diagram 1: Thermodynamic Control in Pathways

The following diagram illustrates the competing pathways and the stabilization of the transition states.

SNAr_Pathways Start 2,3-Dichloro- 4-nitropyridine Complex_C2 Meisenheimer Complex A (Attack at C2) Start->Complex_C2 Kinetic Path (Lower Ea) Complex_C4 Meisenheimer Complex B (Attack at C4 - Denitration) Start->Complex_C4 Thermodynamic Path (High T required) Nucleophile Nucleophile (Nu⁻) Nucleophile->Start Prod_C2 Product A: 2-Nu-3-Chloro- 4-nitropyridine Complex_C2->Prod_C2 -Cl⁻ elimination Prod_C4 Product B: 2,3-Dichloro- 4-Nu-pyridine Complex_C4->Prod_C4 -NO₂⁻ elimination

Caption: Reaction energy landscape showing the kinetic preference for C2-displacement versus the higher-energy C4-denitration pathway.

Thermal Stability & Decomposition Hazards[5][6]

Nitropyridines are energetically rich compounds. The nitro group possesses a high enthalpy of formation, and its decomposition can be exothermic and autocatalytic.

Decomposition Thermodynamics
  • Onset Temperature (

    
    ):  Typically >200 °C for chloronitropyridines, but purity dependent.
    
  • Hazard: Thermal runaway is a risk during scale-up, particularly if the reaction mixture contains nucleophilic impurities (amines, hydroxides) which can lower the decomposition onset temperature.

Experimental Protocol: Thermal Stability Assessment

To validate the safety of this compound for process chemistry, the following Differential Scanning Calorimetry (DSC) protocol is recommended.

Protocol: DSC Screening for Thermal Hazards

  • Sample Prep: Weigh 2–5 mg of this compound into a high-pressure gold-plated crucible (to prevent reaction with aluminum).

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Ramp Profile:

    • Equilibrate at 25 °C.

    • Ramp 5 °C/min to 350 °C.

  • Data Analysis:

    • Identify Endotherm 1 (Melting): Expected ~50–60 °C. Integrated area gives

      
      .
      
    • Identify Exotherm 1 (Decomposition): Look for sharp peaks >200 °C.

    • Critical Limit: If

      
      , the material is classified as having high explosive propagation potential.
      

Solubility & Solution Thermodynamics

Solubility is a function of the solute-solvent interaction parameters. This compound is a polar aprotic solute.

Table 2: Solubility Profile & Solvent Selection
Solvent ClassRepresentative SolventSolubility PredictionThermodynamic Rationale
Chlorinated Dichloromethane (DCM)High Matches polarity/dispersive forces. Ideal for extraction.
Polar Aprotic DMSO, DMF, AcetonitrileVery High Strong dipole-dipole interactions stabilize the nitro group.
Polar Protic Methanol, EthanolModerate Soluble, but potential for solvolysis (nucleophilic attack by solvent) at high T.
Non-polar Hexane, HeptaneLow High energy cost to disrupt crystal lattice; poor solvation of nitro group.
Aqueous WaterInsoluble Hydrophobic aromatic ring dominates;

.

Experimental Determination Protocol (HPLC Method): For precise solubility data (


):
  • Add excess solid to solvent in a sealed vial.

  • Equilibrate at 25 °C for 24 hours with agitation.

  • Filter supernatant (0.45 µm PTFE).

  • Analyze via HPLC-UV (254 nm) against a standard curve.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 1360438-45-4).[1][2][4] Retrieved from

  • BenchChem. Application Notes: Nucleophilic Substitution Reactions on Chloronitropyridines. Retrieved from

  • Jubilant Ingrevia. Safety Data Sheet: Chloropyridine Derivatives. Retrieved from

  • ChemSrc. 3,5-Dichloro-4-nitropyridine N-oxide Physicochemical Properties. (Used for comparative isomeric analysis). Retrieved from

  • ResearchGate. Synthesis and reactions of Nitropyridines. Retrieved from

Sources

Methodological & Application

Application Note: Precision Functionalization of 2,3-Dichloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing 2,3-Dichloro-4-nitropyridine as a scaffold in medicinal chemistry. It prioritizes the dominant reactivity profile: regioselective displacement of the C4-nitro group .

Subject: Regioselective Nucleophilic Aromatic Substitution (


) Protocols
Molecule of Interest:  this compound (CAS: Available upon specific vendor query)
Primary Application:  Synthesis of 4-functionalized-2,3-dichloropyridines for antiviral and anticancer pharmacophores.[1][2]

Introduction & Strategic Utility

This compound represents a "trident" electrophile for diversity-oriented synthesis. Its unique substitution pattern offers three distinct reactive sites, electronically differentiated to allow sequential functionalization.[3]

For the medicinal chemist, this molecule is not merely a substrate but a programmable scaffold .[3] The presence of the nitro group at C4, flanked by chlorines at C2 and C3, creates a steep reactivity gradient.[3] Understanding this gradient is the key to high-yield synthesis.

The Reactivity Hierarchy

The molecule undergoes Nucleophilic Aromatic Substitution (


) following a predictable order of reactivity:
  • Primary Site (C4): The Nitro group is the most labile leaving group. It is activated by the pyridine nitrogen (para-position) and the inductive withdrawal of the adjacent C3-chlorine. Displacement of the nitro group is the dominant pathway.

  • Secondary Site (C2): Once the C4 position is functionalized (or if the nitro group is reduced), the C2-Chlorine becomes the next target. It is activated by the ring nitrogen (ortho-position).

  • Tertiary Site (C3): The C3-Chlorine is the least reactive due to steric crowding and the lack of direct resonance activation by the ring nitrogen (meta-position). It is typically engaged last, often via transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Mechanistic Insight: Why C4?

The regioselectivity is governed by the stability of the Meisenheimer Complex intermediate.

  • Electronic Activation: Attack at C4 places the negative charge on the ring nitrogen (a stable resonance contributor) and allows the nitro group to depart as a stable nitrite anion (

    
    ).
    
  • Leaving Group Ability: In activated heteroaromatic systems, the nitro group is a superior leaving group (

    
    ) compared to chlorine, particularly when dealing with hard nucleophiles like amines and alkoxides.[3]
    
Visualization: Reactivity Landscape

The following diagram illustrates the decision tree for functionalizing this scaffold.

ReactivityLandscape Start This compound C4_Path Primary Pathway: C4-Substitution (Displace -NO2) Start->C4_Path  Nucleophile (Amines, Thiols)  Mild Base, 0°C -> RT C2_Path Secondary Pathway: C2-Substitution (Displace -Cl) Start->C2_Path  Specific Conditions  (Rare) Prod_C4 4-Substituted-2,3-dichloropyridine (Major Product) C4_Path->Prod_C4 Prod_C2 2-Substituted-3-chloro-4-nitropyridine (Minor/Rare Product) C2_Path->Prod_C2 Next_Step Subsequent Functionalization (Suzuki/Buchwald at C2) Prod_C4->Next_Step  Step 2

Figure 1: Reaction pathway decision tree showing the dominance of C4-nitro displacement.

Experimental Protocols

Safety Pre-Requisites[3]
  • Energetic Hazard: Nitropyridines can be energetic.[3] Avoid heating crude reaction mixtures to dryness.[3]

  • Toxicity: Assume the starting material and products are skin sensitizers and potential mutagens. Work in a fume hood.

  • Exotherm Control: The displacement of the nitro group is exothermic. Always add the nucleophile slowly at 0°C.

Protocol A: C4-Amination (Displacement of Nitro Group)

This is the standard procedure for introducing amine motifs (primary or secondary) at the 4-position.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (

    
     or 
    
    
    
    ) (1.1 equiv)[3]
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[3]

  • Solvent: Dichloromethane (DCM) for reactive amines; Acetonitrile (MeCN) or DMF for less reactive amines.[3]

Step-by-Step Workflow:

  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous solvent (5 mL, 0.2 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: This controls regioselectivity and prevents exotherms.[3]

  • Base Addition: Add the organic base (TEA/DIPEA) in one portion.

  • Nucleophile Addition: Add the amine dropwise over 5–10 minutes.

    • Observation: The solution often changes color (yellow to orange/red) indicating the formation of the Meisenheimer complex or the release of nitrite.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).[3]
  • Workup:

    • Dilute with EtOAc or DCM.[3]

    • Wash with water (

      
      ) to remove amine salts and nitrite byproducts.[3]
      
    • Wash with brine (

      
      ).[3]
      
    • Dry over

      
      , filter, and concentrate.[1][3]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Typical Yield: 75–90%[3]

Protocol B: C4-Thioetherification (S-Nucleophiles)

Thiols are excellent nucleophiles for this substrate and react cleanly to form 4-thioethers.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Thiol (

    
    ) (1.05 equiv)[3]
    
  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv)[3]
  • Solvent: DMF or DMSO (anhydrous).[3]

Step-by-Step Workflow:

  • Slurry Preparation: Suspend

    
     and the thiol in DMF at 0°C. Stir for 10 minutes to generate the thiolate anion in situ.
    
  • Substrate Addition: Add a solution of this compound in DMF dropwise to the thiolate mixture.

  • Reaction: Stir at 0°C for 1 hour. These reactions are often faster than aminations.[3]

  • Quench: Pour the mixture into ice-water.

  • Isolation:

    • If solid precipitates: Filter, wash with water, and dry.[3]

    • If oil: Extract with EtOAc, wash extensively with water (to remove DMF), dry, and concentrate.[3]

Data Interpretation & Troubleshooting

Regioselectivity Verification (NMR)

How do you confirm you displaced the Nitro (C4) and not the Chloro (C2)?

  • 1H NMR: Look for the coupling constants of the remaining pyridine protons.

    • Starting Material: C5-H and C6-H are doublets with

      
      .
      
    • C4-Substituted Product: You retain the C5-H and C6-H protons. They will appear as two doublets with ortho-coupling (

      
      ).
      
    • C2-Substituted Product (Incorrect): You would retain the C4-NO2 group (if it didn't leave) or the pattern would shift drastically. The key is the loss of the symmetric/electronic environment of the nitro group.

  • 13C NMR: The C4 carbon signal will shift significantly upfield (shielded) when the electron-withdrawing

    
     is replaced by an electron-donating amine or sulfide.
    
Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis of C4-NO2 to C4-OHEnsure solvents are anhydrous . Nitrite displacement is sensitive to water.[3]
Mixture of Products Competitive attack at C2-ClLower temperature to -10°C . Ensure slow addition of nucleophile.
Incomplete Reaction Steric bulk of nucleophileSwitch solvent to DMSO and heat mildly to 40°C (use caution).
Dark Tarry Crude Decomposition of NitropyridineAvoid overheating. Do not store the crude reaction mixture for long periods.

References

  • Regioselectivity in Nitropyridines: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022).[3][4] Molecules. Link[3]

  • General S_NAr Mechanisms: Nucleophilic Aromatic Substitution of the Nitro Group, Fluorine and Chlorine. (Review). Russian Chemical Reviews. Link

  • Analogous Pyrimidine Chemistry: Regioselective Nucleophilic Aromatic Substitution... of 2,4-dichloroquinazoline. (2024).[3][5] Molecules. Link

  • Safety Data: 4-Nitropyridine Synthesis and Safety. (2015).[3][6] Journal of Chemical Research. Link[3]

Note: This guide assumes standard laboratory safety protocols. Always consult the specific SDS for this compound before handling.

Sources

Application Notes and Protocols for the Synthesis of Multi-Substituted Pyridines from 2,3-Dichloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Multi-Substituted Pyridines and the Utility of a Versatile Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its presence is critical in agents developed for a wide array of therapeutic areas, including infectious diseases, oncology, and inflammation.[2][4][5] The functionalization of the pyridine scaffold with multiple, distinct substituents allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Consequently, robust and flexible synthetic routes to access densely functionalized pyridine libraries are of paramount importance to drug discovery programs.[1][3]

This guide details the strategic application of 2,3-Dichloro-4-nitropyridine as a highly versatile and reactive starting material for the modular synthesis of complex, multi-substituted pyridines. The inherent electronic properties of this molecule provide a logical and predictable pathway for sequential, regioselective functionalization, making it an ideal platform for generating diverse chemical matter for screening and lead optimization. We will explore the underlying chemical principles and provide detailed, field-proven protocols for leveraging nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Pillar 1: Understanding the Reactivity of this compound

The synthetic utility of this compound is rooted in its distinct electronic landscape. The pyridine nitrogen and, more significantly, the potent electron-withdrawing nitro group at the C4 position render the aromatic ring highly electron-deficient.[6][7][8] This pronounced electrophilicity makes the ring exceptionally susceptible to attack by nucleophiles.

The positions of the substituents create a clear hierarchy of reactivity for Nucleophilic Aromatic Substitution (SNAr) reactions:

  • C4 Position (Highest Reactivity): The chlorine atom at C4 is the most activated position for nucleophilic displacement. This is due to the para-relationship with the nitro group, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[6][9] This high degree of activation allows for selective substitution at this site under relatively mild conditions.

  • C2 Position (Moderate Reactivity): The C2 position is the second most reactive site, activated by both the ring nitrogen and the ortho-nitro group.

  • C3 Position (Lowest Reactivity): The chlorine at C3 is the least reactive towards SNAr as it lacks direct resonance stabilization from the nitro group for an attacking nucleophile.

This predictable regioselectivity is the key to designing logical, stepwise synthetic sequences. Furthermore, the remaining chlorine atoms serve as excellent handles for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), enabling the introduction of a wide range of carbon and nitrogen-based substituents.[10][11][12][13]

Pillar 2: Synthetic Strategies & Self-Validating Protocols

We present two primary strategies for the multi-functionalization of this compound. Each protocol is designed to be self-validating, with clear steps and expected outcomes.

Strategy A: Sequential Nucleophilic Aromatic Substitution (SNAr)

This strategy leverages the inherent reactivity differences of the chloro-substituents to achieve sequential, selective substitution. It is particularly useful for introducing heteroatom nucleophiles.

Sequential_SNAr_Workflow Start This compound Step1_Product 2-Chloro-3-chloro-4-(Nu1)-pyridine Start->Step1_Product  1. Nu1-H, Base  (e.g., R-NH2, R-OH)  Mild Conditions Step2_Product 2-(Nu2)-3-chloro-4-(Nu1)-pyridine Step1_Product->Step2_Product  2. Nu2-H, Base  (e.g., R'-NH2)  Forced Conditions Step3_Product 2-(Nu2)-3-(Nu3)-4-(Nu1)-pyridine Step2_Product->Step3_Product  3. Nu3-H or  Pd-Coupling  (e.g., R''-NH2)

Caption: Sequential SNAr workflow on this compound.

Protocol A1: Regioselective Substitution at the C4-Position

This protocol describes the selective displacement of the C4-chloride with a primary or secondary amine.

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile (approx. 0.2 M concentration).

  • Nucleophile Addition: Add the desired amine nucleophile (1.1 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq.), to the reaction mixture. The base scavenges the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 2,3-dichloro-4-aminopyridine derivative.

Protocol A2: Substitution at the C2-Position

This protocol details the substitution of the C2-chloride on the product from Protocol A1.

  • Reaction Setup: In a sealed tube or microwave vial, dissolve the 2,3-dichloro-4-aminopyridine derivative (1.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Nucleophile and Base: Add the second amine nucleophile (1.5-2.0 eq.) and a stronger base such as potassium carbonate or cesium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a higher temperature (typically 100-150 °C) or use microwave irradiation. The increased temperature is necessary to overcome the lower reactivity of the C2 position. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedure as described in Protocol A1 to isolate the 2-amino-3-chloro-4-aminopyridine product.

Nucleophile (Nu1)C4-Substitution ConditionsNucleophile (Nu2)C2-Substitution Conditions
AnilineEtOH, K2CO3, 60 °C, 8hBenzylamineDMF, Cs2CO3, 120 °C, 12h
MorpholineACN, DIPEA, RT, 4hPiperidineDMSO, K2CO3, 140 °C, 6h
Sodium MethoxideMethanol, RT, 1hCyclopropylamineNMP, K2CO3, µW, 150 °C, 30min

Table 1: Representative conditions for sequential SNAr reactions.

Strategy B: Hybrid SNAr and Palladium-Catalyzed Cross-Coupling

This powerful strategy combines the selectivity of SNAr with the versatility of modern cross-coupling chemistry to install carbon and nitrogen substituents with high precision.

Hybrid_Workflow Start This compound Step1_Product 2-Chloro-3-chloro-4-(Nu1)-pyridine Start->Step1_Product  1. S_N_Ar  (Nu1-H, Base) Step2_Product 2-(Aryl)-3-chloro-4-(Nu1)-pyridine Step1_Product->Step2_Product  2. Suzuki Coupling  (Ar-B(OH)2, Pd Cat.) Step3_Product 2-(Aryl)-3-(Amine)-4-(Nu1)-pyridine Step2_Product->Step3_Product  3. Buchwald-Hartwig  (R-NH2, Pd Cat.)

Caption: Hybrid SNAr and Cross-Coupling workflow.

Protocol B1: C-C Bond Formation via Suzuki-Miyaura Coupling

This protocol follows the initial SNAr at C4 (as in Protocol A1) and describes the selective Suzuki coupling at the C2 position.

  • Reaction Setup: To an oven-dried vial, add the 2,3-dichloro-4-(Nu1)-pyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq.), and a base, typically aqueous sodium carbonate (2M solution, 3.0 eq.).[11][14][15]

  • Solvent: Add a degassed solvent system, commonly 1,4-dioxane or a mixture of toluene and ethanol.

  • Reaction Conditions: Purge the vial with an inert gas (argon or nitrogen), seal, and heat to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify by flash column chromatography.

Aryl Boronic AcidPalladium CatalystBaseSolvent/Temp
Phenylboronic acidPd(PPh₃)₄2M Na₂CO₃Dioxane, 90 °C
3-Methoxyphenylboronic acidPdCl₂(dppf)2M Na₂CO₃Toluene/EtOH, 85 °C
Pyridine-3-boronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O, 100 °C

Table 2: Representative conditions for Suzuki-Miyaura coupling at the C2-position.

Protocol B2: C-N Bond Formation via Buchwald-Hartwig Amination

This protocol describes the amination of the final remaining chloro-substituent (C3) on the product from Protocol B2.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with the 2-(Aryl)-3-chloro-4-(Nu1)-pyridine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.).[12][13][16][17]

  • Reagent Addition: Add the amine to be coupled (1.2 eq.) followed by a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the vial and heat to 80-110 °C. The Buchwald-Hartwig amination is often sensitive to air and moisture, so maintaining an inert atmosphere is crucial.[13][18] Monitor reaction completion by LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Wash the organic phase with water and brine, dry, and concentrate. Purify the residue by column chromatography.

Pillar 3: Authoritative Grounding & Comprehensive References

The protocols and mechanistic interpretations presented herein are grounded in established principles of organic chemistry. The enhanced reactivity of the C4 position in 4-halonitropyridines towards SNAr is a classic example of activating group effects in aromatic systems.[6][8] The sequential functionalization relies on the differential activation of the C2 and C4 positions, a well-documented phenomenon.[9] The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are Nobel Prize-winning transformations that have become indispensable tools in modern synthetic chemistry for their broad scope and functional group tolerance.[11][13]

Conclusion

This compound is a powerful and cost-effective building block that enables the systematic and predictable synthesis of diverse, multi-substituted pyridines. By strategically combining regioselective nucleophilic aromatic substitution with robust palladium-catalyzed cross-coupling reactions, researchers can rapidly access complex molecular architectures. The protocols provided in this guide offer a reliable framework for constructing libraries of novel pyridine derivatives, accelerating hit-to-lead campaigns in drug discovery and advancing the development of new chemical entities.

References

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of multisubstituted pyridines. PubMed.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews - ACS Publications.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. PMC - NIH.
  • Sustainable Four-Component Annulation for the Synthesis of 2,3,4,6-Tetraarylpyridines. The Journal of Organic Chemistry.
  • Regioselective preparation of substituted pyrimidines. Google Patents.
  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Nucleophilic aromatic substitution. Wikipedia.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH.
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • The isolated yield of product 3 after Suzuki coupling of.... ResearchGate.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Request PDF - ResearchGate.
  • De novo Synthesis of Substituted Pyridines. ResearchGate.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed.
  • Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. Journal of Chemical Research, Synopses (RSC Publishing).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Buchwald–Hartwig amination. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Buchwald-Hartwig coupling. YouTube.
  • Pyridines deep dive: Applications and side effects. Chempanda Blog.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

Sources

Application Note: Continuous Flow Synthesis of Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This guide details the continuous flow synthesis of nitropyridine derivatives, addressing the specific safety and kinetic challenges associated with nitrating electron-deficient heteroaromatic rings. Unlike benzene, pyridine is highly resistant to electrophilic substitution. Traditional batch methods often require forcing conditions (high temperature, oleum) that pose severe thermal runaway risks. This protocol leverages micro-reaction technology (MRT) to safely manage these exotherms, reduce residence times, and control regioselectivity (specifically targeting the 4-position via the N-oxide route or the 3-position via direct nitration).

Introduction & Chemical Strategy

The Challenge of Pyridine Nitration

The pyridine ring is electron-deficient ($ \pi $-deficient), making it naturally resistant to electrophilic aromatic substitution. Furthermore, in the presence of acidic nitrating agents, the nitrogen atom protonates (pyridinium ion), further deactivating the ring.

  • Batch Limitations: Batch processes typically require harsh conditions (

    
    C, 
    
    
    
    ) to overcome this activation energy, leading to "hot spots," byproduct formation (dinitration), and accumulation of explosive intermediates.
  • Flow Solution: Continuous flow reactors allow for:

    • Flash Heating: Rapidly reaching high temperatures (

      
      C) without thermal lag.
      
    • Intrinsic Safety: Small reactor volumes (<10 mL) minimize the explosive payload.

    • Stoichiometric Control: Precise mixing ratios prevent over-nitration.

Strategic Routes

We define two primary protocols based on the desired regioisomer:

  • Route A (4-Nitropyridine): Utilizes Pyridine-N-oxide as the substrate.[1][2] The N-oxide activates the 4-position and is easier to nitrate than pyridine itself.

  • Route B (3-Nitropyridine): Direct nitration using Dinitrogen Pentoxide (

    
    )  or mixed acids under strictly controlled anhydrous conditions.
    

Equipment & Material Compatibility

Reactor Setup
  • Pumps: Dual-piston acid-resistant pumps (e.g., Hastelloy C-276 or ceramic heads) are mandatory due to fuming

    
    .
    
  • Reactor Material: PFA (Perfluoroalkoxy) or SiC (Silicon Carbide) reactor plates/coils. Stainless steel is not recommended for high-temperature mixed acids.

  • Back Pressure Regulator (BPR): A 5–10 bar BPR is required to keep solvents/reagents liquid at temperatures

    
    C.
    
Flow Diagram (DOT Visualization)

The following diagram illustrates the setup for the high-temperature nitration of Pyridine-N-oxide.

FlowSetup cluster_feeds Feed System cluster_reactor Thermal Zone FeedA Feed A: Pyridine-N-Oxide (in H2SO4) Mixer T-Mixer (Hastelloy/SiC) FeedA->Mixer Pump A FeedB Feed B: Fuming HNO3 (Nitrating Agent) FeedB->Mixer Pump B Reactor PFA Coil Reactor (130°C, 10 min res. time) Mixer->Reactor Mixed Acid Stream Quench Quench Module (Ice/Water or Base) Reactor->Quench Hot Stream BPR Back Pressure Regulator (100 psi) Quench->BPR Collection Collection Vessel (Product + Waste Acid) BPR->Collection

Figure 1: Schematic of the continuous flow reactor setup for high-temperature nitration.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Nitropyridine-N-Oxide

This is the industry-standard approach for accessing 4-substituted pyridines. The N-oxide moiety directs the nitro group to the para (4) position.

Reagents:

  • Feed A: Pyridine-N-oxide (1.0 equiv) dissolved in conc.

    
    .
    
  • Feed B: Fuming

    
     (1.5 – 2.0 equiv) or mixed acid (
    
    
    
    ).

Step-by-Step Methodology:

  • Preparation: Dissolve Pyridine-N-oxide in concentrated sulfuric acid. Note: This is exothermic; cool during mixing.

  • System Priming: Flush the reactor with pure

    
     to establish stable flow and pressure.
    
  • Reaction Parameters:

    • Temperature: Set reactor bath to 130 °C .

    • Pressure: Set BPR to 6–8 bar (to prevent boiling of

      
      ).
      
    • Residence Time: Adjust flow rates for a residence time (

      
      ) of 10–15 minutes .
      
  • Execution: Pump Feed A and Feed B into a T-mixer. The mixture enters the heated PFA coil.

  • Quenching: The reactor effluent is directed immediately into a cooled vessel containing ice water or a continuous stream of neutralizing base (NaOH/Carbonate).

  • Workup: Neutralize to pH 7–8. The product, 4-nitropyridine-N-oxide, precipitates as a yellow solid or is extracted with DCM.

Data Summary (Typical Results):

Parameter Value Notes
Temperature 130 °C Critical for conversion; <100°C yields are poor.

| Time (


) | 10 min | vs. 3-4 hours in batch. |
| Yield | 80-85% | High selectivity for 4-nitro isomer.[1] |
| Safety | High | No accumulation of unstable nitration mixture. |
Protocol B: Synthesis of 3-Nitropyridine (Direct Nitration)

Direct nitration of pyridine yields the 3-nitro isomer but requires milder, non-aqueous conditions to avoid protonation of the pyridine nitrogen which deactivates the ring.

Reagents:

  • Nitrating Agent: Dinitrogen Pentoxide (

    
    ) in Nitromethane or DCM.[3]
    
  • Substrate: Pyridine in Nitromethane.

Methodology:

  • Setup: Use a glass or PFA microreactor. Ensure the system is strictly anhydrous.

  • Mixing: Combine Pyridine stream with

    
     stream at 0 °C to 20 °C .
    
  • Reaction: The reaction proceeds via the N-nitro pyridinium salt intermediate.

  • Transfer/Rearrangement: The stream is passed into a solution of aqueous Sodium Bisulfite (

    
    ).[3] This step is critical; it facilitates the migration of the nitro group from the N-position to the C3-position via a sigmatropic rearrangement.
    
  • Isolation: Neutralize and extract.

Safety & Process Analysis

Thermal Safety

Nitration is highly exothermic.[4][5][6] In batch, the "heat of mixing" (adding acid) and "heat of reaction" occur simultaneously. In flow, these are separated:

  • Mixing Zone: Pre-cooling the mixer prevents premature reaction or decomposition.

  • Reaction Zone: The high surface-to-volume ratio of microreactors (1000–5000

    
    ) dissipates heat instantly, preventing thermal runaway.
    
Handling Energetic Intermediates

Nitropyridines are energetic materials.[4][5]

  • Self-Validating Safety: If the pressure spikes (indicating clogging or gas evolution), the pumps automatically shut down (interlock system).

  • Quenching: Continuous quenching ensures that the active nitrating species (

    
    ) is destroyed immediately upon exiting the reactor, preventing downstream reactions.
    
Reaction Pathway Visualization

ReactionPath cluster_RouteA Route A: 4-Substitution (Preferred) cluster_RouteB Route B: 3-Substitution Pyr Pyridine PyrNO Pyridine-N-Oxide Pyr->PyrNO Oxidation StepB1 N2O5 / Organic Solvent Ambient Temp Pyr->StepB1 StepA1 Nitration (HNO3/H2SO4) 130°C, Flow PyrNO->StepA1 ProdA 4-Nitropyridine-N-Oxide (Major Product) StepA1->ProdA InterB N-Nitro Pyridinium Salt StepB1->InterB StepB2 Bisulfite Rearrangement InterB->StepB2 ProdB 3-Nitropyridine StepB2->ProdB

Figure 2: Reaction pathways for regioselective nitration of pyridine.

References

  • Continuous Flow Synthesis of 4-Nitropyridine

    • Title: A Two-Step Continuous Flow Synthesis of 4-Nitropyridine[1]

    • Source: Journal of Chemical Research / SAGE Publications[1]

    • URL:[Link][1]

  • General Nitration Safety in Flow

    • Title: Nitration Reactions | Continuous Flow Processing[1][4][5][6][7][8][9]

    • Source: Vapourtec Applic
    • URL:[Link]

  • Synthesis of 3-Nitropyridines (

    
     Route): 
    
    • Title: Synthesis and Functionalization of 3-Nitropyridines[3]

    • Source: Norwegian University of Science and Technology (NTNU)
    • URL:[Link]

  • Pyridine N-Oxidation in Flow

    • Title: Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives[10][11]

    • Source: Organic Chemistry Portal / Synthesis
    • URL:[Link]

Sources

Application Notes & Protocols: 2,3-Dichloro-4-nitropyridine as a Versatile Intermediate for Advanced Dye Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,3-Dichloro-4-nitropyridine

In the landscape of synthetic colorants, the pyridine nucleus offers a unique scaffold for creating high-performance dyes with exceptional properties, including high molar extinction coefficients, good lightfastness, and tunable shades. This compound stands out as a pivotal intermediate in this domain. Its strategic arrangement of reactive sites—two chlorine atoms susceptible to nucleophilic displacement and a nitro group that can be readily transformed—provides a powerful platform for the synthesis of a diverse array of chromophores, particularly disperse and reactive azo dyes.

The electron-deficient nature of the pyridine ring, significantly amplified by the potent electron-withdrawing nitro group at the C4 position, activates the chlorine atoms at the C2 (ortho) and C3 (meta) positions towards nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the controlled, stepwise introduction of various functional groups, enabling the meticulous construction of complex dye molecules. This guide provides an in-depth exploration of the chemical principles governing its reactivity and detailed protocols for its application in dye synthesis, tailored for researchers and process chemists in the field.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and effective use in synthesis.

PropertyValueSource(s)
Molecular Formula C₅H₂Cl₂N₂O₂
Molecular Weight 192.99 g/mol [1]
CAS Number 16013-85-7[2]
Appearance Pale yellow to white solid/powder[1]
Melting Point 59-63 °C
Purity (Typical) >98.0% (GC)
Critical Safety & Handling Protocols

This compound is a hazardous chemical that requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood.[2] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles with side shields.[3][4]

  • Inhalation/Contact Avoidance: Avoid breathing dust, vapors, or mists.[3][5] Prevent contact with skin, eyes, and clothing.[4][5] In case of accidental contact, flush the affected area immediately with copious amounts of water.

  • Handling: Use personal protective equipment and ensure adequate ventilation.[3] Avoid dust formation during handling.[2][3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][5]

  • Disposal: Dispose of waste materials and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

The Chemistry of a Privileged Intermediate

The utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr), a cornerstone of modern heterocyclic chemistry.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Unlike electron-rich benzene rings that favor electrophilic substitution, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is dramatically intensified by the nitro group at the C4-position, which acts as a powerful activating group by withdrawing electron density through resonance and inductive effects. This activation makes the carbon atoms bearing the chlorine leaving groups highly electrophilic and susceptible to attack by nucleophiles.[6][7]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom attached to a chlorine, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized onto the electronegative nitrogen atom and the oxygen atoms of the nitro group, which provides significant stabilization.[9]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. The formation of the Meisenheimer intermediate is typically the rate-determining step of the reaction.[7][9]

The presence of the nitro group para to the C2-chloro and meta to the C3-chloro positions creates a distinct reactivity profile, allowing for potentially selective substitutions under controlled conditions.

A conceptual diagram would be placed here, as I cannot generate images. Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Pathway to Azo Dyes: A Two-Pronged Approach

Azo dyes, characterized by the –N=N– chromophore, are the largest class of synthetic colorants.[10][11] They are typically synthesized via a diazotization reaction followed by an azo coupling.[11] this compound serves as a precursor to the key components of this synthesis.

  • Creating the Diazo Component: The aromatic amine needed for diazotization can be generated from this compound by first reducing the nitro group to an amino group. This creates a highly reactive dichloro-aminopyridine intermediate.

  • Creating the Coupling Component: Alternatively, one of the chlorine atoms can be substituted with a nucleophile that is itself a coupling component (like an aniline or phenol derivative) or can be transformed into one.

The most common and versatile approach involves the reduction of the nitro group, followed by diazotization and coupling.

Experimental Protocols for Dye Synthesis

The following protocols provide a framework for the synthesis of a novel disperse dye starting from this compound.

Protocol 1: Reduction of this compound

This protocol details the conversion of the nitro group to a primary amine, a critical step in forming the diazo component. The use of stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method.

Rationale: Stannous chloride is a powerful reducing agent for aromatic nitro compounds in an acidic medium. The reaction proceeds through a series of oxygen-transfer and protonation steps, ultimately yielding the corresponding amine hydrochloride salt, which can be neutralized to liberate the free amine.

Workflow Diagram:

Reduction_Workflow A Charge Reactor with SnCl2·2H2O and Conc. HCl B Cool mixture to 0-5 °C in an ice bath A->B C Add this compound portion-wise, maintaining T < 10 °C B->C D Allow reaction to warm to RT and stir for 2-4 hours C->D E Monitor reaction completion by TLC D->E F Quench reaction by pouring onto crushed ice E->F G Basify carefully with 50% NaOH (aq) to pH > 10 (keep cool) F->G H Extract product with Ethyl Acetate (3x) G->H I Dry organic layer (Na2SO4), filter, and concentrate H->I J Purify by column chromatography or recrystallization I->J

Caption: Workflow for the reduction of the nitro group.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Reagents: In the flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) in concentrated hydrochloric acid.

  • Addition: Dissolve this compound (1.0 eq.) in ethanol and add it dropwise to the stirred SnCl₂/HCl solution, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide. This process is highly exothermic; ensure the mixture is well-stirred and cooled in an ice bath to maintain a low temperature. Continue adding base until the pH is >10 and the tin salts have precipitated.

  • Extraction: Extract the aqueous slurry three times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,3-dichloro-4-aminopyridine. The product can be further purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a Disperse Azo Dye

This protocol uses the 2,3-dichloro-4-aminopyridine synthesized in the previous step to create a final dye molecule.

A. Diazotization of 2,3-Dichloro-4-aminopyridine

Rationale: Primary aromatic amines react with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid, to form a diazonium salt.[12] The reaction must be carried out at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose at higher temperatures.

Methodology:

  • Amine Solution: Suspend the 2,3-dichloro-4-aminopyridine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice/salt bath with vigorous stirring.

  • Nitrite Solution: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a small amount of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature strictly between 0-5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper). Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before use.

B. Azo Coupling Reaction

Rationale: The diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds (coupling components) such as phenols or anilines. The coupling position is typically para to the activating group (-OH or -NR₂) of the coupling component.

Methodology:

  • Coupling Solution: Dissolve a suitable coupling component, for example, N,N-diethylaniline (1.0 eq.), in an appropriate solvent and cool to 0-5 °C.

  • Coupling: Slowly add the cold diazonium salt solution prepared in Step A to the cold solution of the coupling component with vigorous stirring.

  • pH Adjustment: Maintain the pH of the reaction mixture in the appropriate range for the coupling component (typically pH 4-5 for anilines, pH 8-10 for phenols) by adding an aqueous solution of sodium acetate or sodium carbonate.

  • Product Formation: Stir the reaction mixture at 0-5 °C for 1-2 hours, during which the brightly colored azo dye will precipitate.

  • Isolation: Collect the dye by vacuum filtration, wash thoroughly with cold water to remove salts, and then with a small amount of cold ethanol.

  • Drying & Purification: Dry the dye in a vacuum oven at 60 °C. The crude dye can be purified by recrystallization from a suitable solvent like ethanol, DMF, or acetic acid.

Overall Synthesis Scheme:

Dye_Synthesis cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Azo Coupling A This compound B 2,3-Dichloro-4-aminopyridine A->B SnCl2, HCl C Pyridyl Diazonium Salt B->C NaNO2, HCl 0-5 °C D Final Azo Dye C->D pH Control Coupler N,N-diethylaniline Coupler->D pH Control

Caption: Complete pathway from intermediate to final azo dye.

Data Analysis & Troubleshooting

Expected Dye Characteristics

The final synthesized dye should be characterized to confirm its identity and purity.

ParameterMethodExpected Result
Color VisualDependent on final structure (e.g., Orange to Red)
λ_max_ UV-Vis Spectroscopy450-550 nm (in a solvent like DMF or Ethanol)
Purity HPLC, TLCA single major peak/spot
Structure ¹H NMR, ¹³C NMR, MSSpectra consistent with the proposed structure
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low yield in reduction step Incomplete reaction; loss during basic work-up.Increase reaction time; ensure pH is strongly basic (>10) to precipitate all tin salts; extract thoroughly.
Decomposition during diazotization Temperature too high (> 5 °C).Maintain strict temperature control with an efficient cooling bath; add nitrite solution very slowly.
No/poor azo coupling Incorrect pH; inactive diazonium salt; inactive coupling component.Verify and adjust pH to the optimal range for the specific coupler; use the diazonium salt immediately after preparation; check the purity of the coupling component.
Product is a dark, tarry solid Side reactions due to high temperature or incorrect pH.Re-run the reaction with stricter control over temperature and pH; ensure efficient stirring.

References

  • 13 . Google Patents.

  • synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. (Source not specified).
  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of Dyes and the Textile Industry.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • 2-Chloro-4-nitropyridine N-oxide. IUCr.
  • 2-Chloro-4-nitropyridine 97 23056-36-2. Sigma-Aldrich.
  • Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. (Source not specified).
  • nucleophilic arom
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (Source not specified).
  • SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives.
  • 2,6-Dichloro-3-nitropyridine.
  • Classifications, properties, recent synthesis and applic
  • MSDS of 2,4-Dichloro-3-nitropyridine. (Source not specified).
  • 2,4-Dichloro-3-nitropyridine | 5975-12-2. ChemicalBook.
  • 4 - Safety D
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • The reactivity of chlorine atoms in aqueous solution. Part III. The reactions of Cl• with solutes.
  • The Synthesis of Azo Dyes. (Source not specified).
  • Halogen Reactivity Series Demonstr
  • 2 - SAFETY D
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 2,4-Dichloro-3-nitropyridine | 5975-12-2. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society C.
  • SAFETY D
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH.

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 2,3-Dichloro-4-nitropyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3-dichloro-4-nitropyridine is a critical step in the development of various pharmaceutical compounds. However, optimizing the reaction conditions to achieve high yield and purity can be challenging. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during its synthesis, primarily focusing on the nitration of 2,3-dichloropyridine.

I. Reaction Pathway Overview

The primary route for synthesizing this compound involves the electrophilic nitration of 2,3-dichloropyridine. The following diagram illustrates the key steps.

Reaction_Pathway cluster_precursor Precursor Synthesis cluster_nitration Nitration 2,6-Dichloropyridine 2,6-Dichloropyridine 2,3,6-Trichloropyridine 2,3,6-Trichloropyridine 2,6-Dichloropyridine->2,3,6-Trichloropyridine Chlorination 2,3-Dichloropyridine 2,3-Dichloropyridine 2,3,6-Trichloropyridine->2,3-Dichloropyridine Selective Dechlorination Nitronium ion\n(from HNO3/H2SO4) Nitronium ion (from HNO3/H2SO4) This compound This compound Nitronium ion\n(from HNO3/H2SO4)->this compound Electrophilic Aromatic Substitution

Caption: Synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the nitration of 2,3-dichloropyridine.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low to no conversion of 2,3-dichloropyridine 1. Insufficiently strong nitrating agent: The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring, making it less susceptible to electrophilic attack.Action: Increase the concentration of the nitrating species. This can be achieved by using fuming nitric acid or oleum (fuming sulfuric acid) in the nitrating mixture.[1] Rationale: A higher concentration of the nitronium ion (NO₂⁺), the active electrophile, is required to overcome the deactivation of the ring.
2. Low reaction temperature: The activation energy for the nitration of a deactivated ring is high.Action: Gradually and cautiously increase the reaction temperature. Monitor the reaction progress closely by TLC or GC/MS. Rationale: Higher temperatures provide the necessary energy to overcome the activation barrier. However, excessive heat can lead to side reactions.
Formation of multiple isomers (e.g., 5-nitro, 6-nitro) 1. Suboptimal reaction conditions: The directing effects of the chlorine atoms can lead to a mixture of isomers. The chlorine at the 2-position is ortho, para-directing, while the chlorine at the 3-position is also ortho, para-directing. This can lead to substitution at the 4, 5, and 6 positions.Action: Modify the composition of the acid catalyst. The addition of phosphoric acid to the sulfuric/nitric acid mixture has been shown to alter the isomer ratio in the nitration of dichlorobenzenes, favoring certain isomers.[2] Rationale: The exact mechanism is complex, but it is believed that the acid medium can influence the electronic distribution in the pyridine ring and the nature of the attacking electrophile, thereby affecting the regioselectivity.
2. Kinetic vs. thermodynamic control: Different isomers may be favored under different temperature and time regimes.Action: Experiment with varying reaction times and temperatures. A lower temperature and shorter reaction time may favor the kinetically controlled product, while higher temperatures and longer times could lead to the thermodynamically more stable isomer.
Presence of di-nitro or poly-nitro compounds 1. Reaction conditions are too harsh: Excessive temperature or a highly concentrated nitrating agent can lead to over-nitration.Action: Reduce the reaction temperature and/or use a less concentrated nitrating agent. Carefully control the stoichiometry of the nitric acid. Rationale: By moderating the reaction conditions, the rate of the second nitration is significantly reduced compared to the initial nitration.
Product degradation or low yield due to side reactions 1. Hydrolysis of chloro-substituents: Under strongly acidic and high-temperature conditions, the chlorine atoms can be susceptible to nucleophilic substitution by water, leading to the formation of chlorohydroxynitropyridines.Action: Ensure anhydrous or near-anhydrous reaction conditions. Use a nitrating agent with a low water content. Rationale: Minimizing the concentration of water, a potential nucleophile, will suppress the hydrolysis side reaction.
Difficulty in isolating and purifying the desired 4-nitro isomer 1. Similar physical properties of isomers: The different dichloronitropyridine isomers may have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.Action: Employ fractional crystallization or preparative HPLC for separation. Recrystallization from a suitable solvent system can be effective if there is a significant difference in the solubility of the isomers. Rationale: These techniques offer higher resolution for separating compounds with closely related physical properties.
2. Contamination with acidic residues: Residual sulfuric or nitric acid can co-precipitate with the product upon workup.Action: After quenching the reaction mixture on ice, thoroughly wash the crude product with cold water until the washings are neutral. A wash with a dilute sodium bicarbonate solution can also be employed, but care must be taken to avoid hydrolysis of the product. Rationale: Complete removal of acidic impurities is crucial for obtaining a pure product and preventing degradation during storage.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 2,3-dichloropyridine?

The directing effects of the two chlorine atoms on the pyridine ring are complex. Both are ortho, para-directing deactivators. The chlorine at the 2-position directs towards the 3 and 5 positions, while the chlorine at the 3-position directs towards the 2, 4, and 6 positions. The pyridine nitrogen is also a strong deactivating group. The position of nitration will be a result of the interplay of these electronic effects. While a definitive prediction is difficult without experimental data for this specific substrate, nitration of the related 2,6-dichloropyridine primarily yields the 3-nitro isomer.[1] This suggests that the position between two deactivating groups is less favored. Therefore, positions 4, 5, and 6 are the most likely candidates for nitration. Optimizing for the 4-nitro isomer will likely require careful control of reaction conditions.

Q2: What are the key safety precautions to consider during this reaction?

The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.

  • Use of strong acids: Concentrated sulfuric acid, nitric acid, and oleum are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Exothermic reaction: The reaction generates a significant amount of heat. Add the nitrating agent slowly and in a controlled manner, while carefully monitoring the internal temperature of the reaction mixture. Use an ice bath for cooling.

  • Formation of explosive intermediates: The reaction mixture can form unstable and potentially explosive intermediates, especially if the temperature is not controlled. Never leave the reaction unattended.

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice. This should be done in a large beaker to accommodate any potential foaming or splashing.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Periodically take a small aliquot of the reaction mixture, quench it, and extract it with a suitable organic solvent. Spot the extract on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot(s) will indicate the reaction's progress.

  • GC-MS: This technique can provide more detailed information about the conversion of the starting material and the formation of different isomers and byproducts.

Q4: What are the typical work-up and purification procedures?

A general work-up procedure involves:

  • Carefully pouring the cooled reaction mixture onto crushed ice.

  • Neutralizing the acidic solution with a base such as sodium carbonate or sodium hydroxide. This should be done slowly and with cooling, as the neutralization is also exothermic.

  • Extracting the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing the organic layer with water and then with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Removing the solvent under reduced pressure.

Purification can be achieved by:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method of purification.

  • Column Chromatography: For liquid products or for separating mixtures of isomers, column chromatography on silica gel is a common technique.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be used.

IV. Experimental Protocol: General Guideline for Nitration

This is a general protocol and should be optimized for specific laboratory conditions and scales.

  • Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, carefully add concentrated sulfuric acid. Cool the acid in an ice bath. Slowly add the desired amount of nitric acid (or fuming nitric acid) to the sulfuric acid while maintaining a low temperature.

  • Reaction: Dissolve 2,3-dichloropyridine in a portion of concentrated sulfuric acid in a separate reaction flask and cool it in an ice bath. Slowly add the pre-cooled nitrating mixture to the solution of 2,3-dichloropyridine, ensuring the temperature does not rise above the desired setpoint.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Neutralize the solution with a suitable base and extract the product with an organic solvent.

  • Purification: Wash and dry the organic extract. Remove the solvent and purify the crude product by recrystallization, column chromatography, or distillation.

V. References

  • Jiangsu Pengyu Chemical Co., Ltd. (2017). Nitration separation method of 2,5-dichloronitrobenzene. CN106316515A.

  • The Dow Chemical Company. (2007). Process for the manufacture of 2,3-dichloropyridine. US20070161797A1.

  • Cangzhou Lingang Yinuo Chemical Co., Ltd. (2008). Method for preparing 2,3-dichloropyridine. CN101302213A.

  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.

  • University of Regensburg. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]

  • Zhejiang University of Technology. (2014). Method for preparing 2,3-dichloropyridine. EP2687510A1.

  • Zhejiang University of Technology. (2016). Method for preparing 2,3-dichloropyridine. EP2687510B1.

  • Purdue University. (2013). Regioselectivity in the nitration of dialkoxybenzenes. PubMed.

  • University of Southampton. (2020). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton.

  • Jiangsu Acon Bio-pharmaceutical Inc. (2012). Preparing method of 2,6-dichloro-3-nitropyridine. CN102584688A.

  • Bayer AG. (1995). Process for the preparation of 2,3-dichloro-nitrobenzene. US5475163A.

  • The University of Utah. (1980). The Control of Isomer Distributions in Nitration Reactions. DTIC.

  • National Center for Biotechnology Information. (n.d.). 2,3-Dichloropyridine. PubChem.

  • Cadila Healthcare Limited. (2010). Process for preparation of nitropyridine derivatives. WO2010089773A2.

  • University of Malaya. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.

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Technical Support Center: Troubleshooting Byproducts in 2,3-Dichloro-4-nitropyridine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,3-Dichloro-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive building block. Its trifunctional nature, featuring two electronically distinct chlorine atoms and a strongly electron-withdrawing nitro group, makes it a powerful synthon. However, this same reactivity can lead to a variety of side reactions and byproducts. This document provides in-depth, experience-driven answers to common issues encountered during its use, focusing on byproduct identification and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most common transformation performed on this substrate. The primary challenge lies in controlling the regioselectivity of the substitution.

Question 1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound and obtaining a mixture of isomeric products. Why is the substitution not selective for one position?

Answer: This is a frequent challenge stemming from the competing electronic influences on the pyridine ring. Both the C2 and C3 positions are activated towards nucleophilic attack, but by different mechanisms.

  • Activation of the C2 Position: The chlorine at C2 is alpha to the pyridine nitrogen. The nitrogen atom acts as an electron sink, stabilizing the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at this position.

  • Activation of the C3 Position: The chlorine at C3 is ortho to the powerful electron-withdrawing nitro group. The nitro group can stabilize the intermediate through resonance and potent inductive effects, making the C3 carbon highly electrophilic.[1]

The reaction outcome is a delicate balance between these competing factors and is highly dependent on reaction conditions. The substitution is often under kinetic control, where the transition state of lower energy is favored.[1]

Caption: Competing nucleophilic attack pathways on this compound.

Troubleshooting Guide: Controlling Regioselectivity

ParameterCausality and Effect on SelectivityRecommended Action
Temperature Higher temperatures can overcome the activation barrier for the less favored pathway, reducing selectivity. Reactions may shift from kinetic to thermodynamic control.Run the reaction at the lowest feasible temperature (e.g., 0 °C or below) to enhance kinetic selectivity.
Solvent Non-polar, aprotic solvents can favor ortho-selectivity (C3 attack) if the nucleophile's counter-ion can coordinate with the nitro group, forming a cyclic transition state.[2] Polar aprotic solvents (e.g., DMF, DMSO) effectively solvate the cation, favoring attack at the most electronically deficient site without coordination effects.For C3 selectivity with alkoxides, consider toluene or THF. For general reactivity, DMF or acetonitrile are common choices but may yield mixtures.
Nucleophile Bulky nucleophiles (e.g., secondary or tertiary amines/alcohols) will experience greater steric hindrance at the C3 position, which is flanked by both a chlorine and a nitro group. This may favor substitution at the less hindered C2 position.To favor C2 substitution, use a sterically demanding nucleophile. For C3 substitution, a smaller nucleophile (e.g., methoxide, ammonia) is preferable.
Counter-ion Hard, Lewis acidic cations (e.g., Li+) are more effective at coordinating with the oxygen atoms of the nitro group than softer cations (e.g., K+, Cs+). This coordination can direct the nucleophile to the ortho C3 position.[2]When using alkoxide nucleophiles, consider preparing them with LiH or n-BuLi to favor C3 substitution.

Question 2: After an aqueous workup, I've noticed a new, highly polar impurity in my TLC/LCMS analysis. What is it likely to be?

Answer: The presence of a new, polar impurity after aqueous workup strongly suggests hydrolysis of one of the chloro substituents. Both chlorine atoms are activated and susceptible to displacement by water, especially under neutral to basic pH or at elevated temperatures.

The likely byproducts are:

  • 2-Chloro-3-hydroxy-4-nitropyridine

  • 3-Chloro-2-hydroxy-4-nitropyridine

If conditions are harsh or exposure is prolonged, di-substitution can occur, leading to 2,3-Dihydroxy-4-nitropyridine . These hydroxy-pyridines are often significantly more polar and less soluble in common organic solvents than the starting material.

Experimental Protocol: Protocol for Minimizing Hydrolysis During Workup

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C before quenching.

  • Quenching: Pour the cooled reaction mixture into a vigorously stirred biphasic mixture of ice-cold water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: If the reaction was run under basic conditions, neutralize carefully with a weak acid (e.g., dilute citric acid or ammonium chloride solution) to a pH of ~7. If run under acidic conditions, neutralize with a weak base like sodium bicarbonate solution, avoiding strong bases like NaOH or KOH.[3]

  • Extraction: Separate the layers promptly. Extract the aqueous layer 2-3 times with the organic solvent to ensure full recovery of the product.

  • Washing & Drying: Combine the organic layers and wash once with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.[4][5]

Category 2: Reduction of the Nitro Group

Reducing the nitro group to an amine is a common subsequent step, unlocking new synthetic pathways. However, this transformation is not without its own set of potential byproducts.

Question 3: I am reducing the nitro group to an amine, but the reaction seems to stall, or I'm getting unexpected side products. What are the possible intermediate byproducts?

Answer: The reduction of an aromatic nitro group is a multi-electron process that proceeds through several stable intermediates.[6] If the reducing agent is not potent enough, or if the stoichiometry or reaction time is insufficient, the reaction can stop at one of these intermediate stages.

The primary intermediates to look for are:

  • Nitroso compounds (Ar-N=O): Formed by a two-electron reduction.

  • Hydroxylamine compounds (Ar-NHOH): Formed by a four-electron reduction.

These intermediates can also react with each other, especially under certain conditions, to form dimeric impurities such as azoxy (Ar-N=N+(O-)-Ar) and azo (Ar-N=N-Ar) compounds.[7]

A Ar-NO2 (Nitro) B Ar-N=O (Nitroso) A->B + 2e-, + 2H+ C Ar-NHOH (Hydroxylamine) B->C + 2e-, + 2H+ E Ar-N=N-Ar (Azo) Ar-N(O)=N-Ar (Azoxy) B->E dimerization D Ar-NH2 (Amine) C->D + 2e-, + 2H+ C->E condensation

Caption: Stepwise reduction of an aromatic nitro group and potential side products.

Troubleshooting Guide: Ensuring Complete Nitro Group Reduction

IssuePotential CauseRecommended Solution
Incomplete Conversion Insufficient reducing agent; Low reaction temperature; Deactivated catalyst.Increase equivalents of the reducing agent (e.g., Fe, SnCl2).[8] If using catalytic hydrogenation, ensure the catalyst is fresh and the system is properly purged. Increase reaction time or temperature moderately.
Formation of Azo/Azoxy Byproducts This is common with metal hydrides. Some reducing agents or basic conditions can favor the condensation of intermediates.Avoid metal hydrides like LiAlH4 for aromatic nitro reductions.[9] Acidic conditions, such as Fe/HCl or SnCl2/HCl, generally favor complete reduction to the amine.[8][10]
Unwanted Dehalogenation The reducing agent is too harsh and is also causing hydrodehalogenation. This is very common with H₂, Pd/C.Switch to a more chemoselective reducing agent. Iron powder in acetic acid or aqueous ammonium chloride is an excellent choice for preserving aryl halides.[9][11] Sodium sulfide can also be used for selective reductions.[9]
Category 3: Analytical Identification and Quantification

Properly identifying and quantifying byproducts is critical for process optimization and ensuring the quality of the final compound.

Question 4: What are the best analytical techniques to identify and quantify the byproducts in my reaction mixture?

Answer: A multi-pronged analytical approach is always best. No single technique can provide all the necessary information. A combination of chromatographic separation and spectroscopic characterization is the gold standard.[12]

Data Presentation: Comparison of Key Analytical Methods

TechniquePrimary Use & ApplicationStrengthsLimitations
HPLC-UV The workhorse for purity assessment and quantification of known and unknown impurities.[13][14]Excellent quantitative accuracy and precision. Robust and widely available. Can resolve isomers.Requires chromophores for detection. Identification is based on retention time and requires reference standards for confirmation.
LC-MS Identification of unknown byproducts by providing molecular weight information.Highly sensitive. Directly provides the molecular weight of eluting peaks, greatly aiding in the identification of hydrolysis products, intermediates, or dimers.Ionization efficiency can vary significantly between compounds, making it less reliable for quantification without specific calibration.
GC-MS Analysis of volatile or semi-volatile impurities, including residual solvents.[12]Excellent separation efficiency for volatile compounds. Provides both retention time and mass fragmentation patterns for structural clues.The compound must be thermally stable and volatile enough to be analyzed. This compound and its derivatives may require derivatization.
NMR Spectroscopy Definitive structural elucidation of isolated impurities.Provides unambiguous structural information by showing the connectivity of atoms (¹H, ¹³C, COSY, HSQC). qNMR can be used for absolute purity determination without a reference standard of the same compound.[12]Lower sensitivity compared to MS. Requires isolation of the impurity for full characterization. Complex mixtures can be difficult to interpret.

Experimental Protocol: General Protocol for Reaction Monitoring by HPLC-UV

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[13]

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid or trifluoroacetic acid and (B) Acetonitrile or Methanol.

    • Example Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Set the UV detector to a wavelength where both starting material and expected products absorb, typically around 240-280 nm.[13]

  • Sample Preparation: Quench a small aliquot of the reaction mixture (~5-10 µL) into a vial containing a diluent (e.g., 1 mL of acetonitrile). Vortex and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the disappearance of the starting material peak and the appearance of product and byproduct peaks.

A Crude Reaction Mixture B Initial Analysis by TLC/HPLC-UV A->B C Are there unknown peaks? B->C D Analyze by LC-MS to get Molecular Weights C->D Yes H Purity Confirmed/ Byproduct Identified C->H No E Hypothesize Structures (Isomers, Hydrolysis, etc.) D->E F Isolate Impurity (Prep-HPLC or Column Chromatography) E->F G Structural Elucidation by NMR Spectroscopy F->G G->H

Caption: A systematic workflow for the identification of unknown byproducts.

References
  • Process for the manufacture of 2,3-dichloropyridine.
  • Method for preparing 2,3-dichloropyridine.
  • Process for preparation of nitropyridine derivatives.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange.
  • 2-Chloro-4-nitropyridine synthesis. ChemicalBook.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • 2,4-Dichloro-3-nitropyridine. ChemicalBook.
  • 2,6-Dichloro-3-nitropyridine.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine. Benchchem.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • The Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Preparations of C-Nitroso Compounds.
  • Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chrom
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Hydrolysis of Nitriles. Organic Synthesis.
  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
  • Reduction of nitro compounds. Wikipedia.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ACTA POLONIAE PHARMACEUTICA.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
  • Process for producing 2,3-diamino-6-methoxypyridine.

Sources

Technical Support Guide: Troubleshooting Low Yields in 2,3-Dichloro-4-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific yield-limiting factors in the synthesis of 2,3-Dichloro-4-nitropyridine , a critical intermediate often plagued by "silent" losses during workup and instability during the nitration sequence.

Executive Summary

Low yields in this synthesis are rarely due to a single catastrophic failure but rather a cascade of inefficiencies. The most common "silent killer" is Nucleophilic Aromatic Substitution (SNAr) hydrolysis of the labile 4-nitro group during aqueous workup. This guide deconstructs the synthesis into its three critical phases: Oxidation, Nitration, and Deoxygenation, providing specific diagnostic protocols for each.

Part 1: Diagnostic Workflow

Before altering reaction parameters, use this logic flow to pinpoint the failure mode.

TroubleshootingFlow Start Start: Low Yield Observed CheckLCMS Step 1: Analyze Crude Reaction Mix (Before Workup) Start->CheckLCMS IsProductThere Is Target Peak Present in Crude? CheckLCMS->IsProductThere IsNOxideThere Is N-Oxide Intermediate Present? IsProductThere->IsNOxideThere No, Missing in Crude Hydrolysis ISSUE: Workup Hydrolysis (Product lost to aqueous phase as Pyridone) IsProductThere->Hydrolysis Yes, Crude is good but Isolated Yield low NitrationFail ISSUE: Nitration Failure (Temp/Acid Strength) IsNOxideThere->NitrationFail Yes, Precursor remains DeoxFail ISSUE: Deoxygenation Failure (PCl3 Quality/Stoichiometry) IsNOxideThere->DeoxFail No, N-Oxide consumed but wrong product

Figure 1: Diagnostic logic tree for isolating the source of yield loss.

Part 2: Phase-Specific Troubleshooting

Phase 1: The Nitration of 2,3-Dichloropyridine N-Oxide

Direct nitration of 2,3-dichloropyridine is futile due to ring deactivation. The standard route utilizes the N-oxide to activate the C4 position.

The Problem: The reaction stalls or generates "tar" (polymerized by-products). The Cause:

  • Moisture Sensitivity: The nitronium ion (

    
    ) is quenched by water. Using 65% 
    
    
    
    without sufficient oleum or fuming sulfuric acid reduces the concentration of the active electrophile.
  • Thermal Runaway: The reaction is exothermic.[1] If the temperature spikes >120°C during addition, the N-oxide can decompose or undergo polynitration (though rare with this scaffold).

Protocol Correction:

  • Reagent: Use Fuming

    
     (>90%)  and Conc. 
    
    
    
    .
  • Temperature Profile:

    • Addition: Maintain -10°C to 0°C.

    • Reaction: Slowly ramp to 80–100°C.[1]

  • Monitoring: Do not rely on TLC alone (N-oxides streak). Use HPLC/UPLC to confirm conversion of 2,3-dichloropyridine N-oxide (

    
     min) to 4-nitro-2,3-dichloropyridine N-oxide.
    
Phase 2: Deoxygenation (The Reduction)

The Problem: Incomplete reduction or formation of chlorinated impurities. The Cause:

  • PCl3 Quality: Phosphorus trichloride hydrolyzes rapidly in air. Old bottles often contain

    
    , which is ineffective.
    
  • Chlorination Side-Reactions: While

    
     is a deoxygenating agent, 
    
    
    
    (formed in situ) can act as a chlorinating agent.[2] However, for this substrate, the 2,3-positions are already blocked, minimizing this risk compared to other pyridines.

Protocol Correction:

  • Solvent: Use anhydrous Chloroform or Dichloromethane (DCM). Acetonitrile is also effective but can complicate workup.

  • Stoichiometry: Use 3.0 – 4.0 equivalents of

    
    .
    
  • Temperature: Reflux (approx. 60-80°C) is usually required for 2-4 hours.

Part 3: The "Silent Killer" – Hydrolysis During Workup

This is the #1 cause of low isolated yields for this specific molecule.

The Mechanism: The 4-nitro group in this compound is electronically activated by:

  • The electron-withdrawing Pyridine Nitrogen.[3][4]

  • The electron-withdrawing Chlorine atoms at C2 and C3.

This makes the C4-Nitro group an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) .



Symptoms:

  • Crude LCMS shows the product, but after aqueous wash/extraction, the organic layer is empty.

  • A new, polar peak appears in the aqueous phase (the pyridone/hydroxy species).

  • Product turns into a solid that does not dissolve in organic solvents (the pyridone tautomer).

Corrective Protocol (The "Cold & Fast" Workup):

Parameter Standard (Risky) Optimized (Safe)
Quench Temp Room Temp < 0°C (Ice Bath)

| Neutralization | NaOH / strong base | Sat.


 or Solid 

| | pH Target | pH > 10 | pH 7–8 (Strictly) | | Contact Time | Long stirring | Quick separation (< 10 mins) |

Step-by-Step Recovery:

  • Pour the reaction mixture onto crushed ice (do not add water to the acid).

  • Extract immediately with DCM (Dichloromethane).

  • Wash the organic layer once with cold brine. Do not wash with basic water.

  • Dry over

    
     and concentrate at 
    
    
    
    .

Part 4: Summary of Critical Parameters

VariableSpecificationReason for Failure
Acid Strength Fuming

/ Conc

Water kills the nitronium ion (

), stopping the reaction.
Reaction Temp 90–100°C (Post-addition)Activation energy for deactivated ring is high; too low = no reaction.
Quench pH pH 7–8 pH > 9 causes rapid hydrolysis of the 4-nitro group (SNAr).
Workup Speed < 15 mins contact with waterProlonged aqueous exposure hydrolyzes the C-Cl or C-NO2 bonds.

References

  • Nitration Methodology & Scale-up

    • Detailed continuous flow and batch nitr
    • Source:

  • Deoxygenation Chemistry

    • Mechanistic insights into PCl3 vs POCl3 reactivity with pyridine N-oxides.
    • Source:

  • Hydrolysis & Nucleophilic Substitution (SNAr)

    • Data on the lability of the 4-nitro group in chlorin
    • Source:

  • Crystal Structure & Stability

    • Structural analysis of 2-chloro-4-nitropyridine N-oxide, confirming the nitro group orient
    • Source:

Sources

Technical Support Center: 2,3-Dichloro-4-nitropyridine Work-Up Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Profile

Welcome to the technical support hub for 2,3-Dichloro-4-nitropyridine (CAS: 5975-12-2) . This reagent is a high-value scaffold in medicinal chemistry, primarily used to access 4-substituted-2,3-dichloropyridines via Nucleophilic Aromatic Substitution (


).[1]

The Critical Mechanism: In most standard applications (e.g., amination, alkoxylation), the 4-nitro group acts as the primary nucleofuge (leaving group), driven by the activation from the pyridine nitrogen (para-position). However, the 2-chloro position is also activated (ortho-position), leading to potential regioselectivity challenges.

Our protocols prioritize the safe removal of the nitrite byproduct , control of regioselectivity, and isolation of the desired 4-substituted scaffold.

Module 1: Standard Quenching & Isolation Protocol

Objective: Isolate the target product while safely managing the exothermic quench and toxic nitrite byproducts.

The Protocol (Step-by-Step)
StepActionTechnical Rationale
1 Cool Down Cool the reaction mixture to 0–5 °C using an ice bath. Why? Nitropyridines can be thermally sensitive; quenching is often exothermic.
2 Quench Slowly add Ice-Cold Water (2-3 reaction volumes).[1] Note: If using water-miscible solvents (DMF/DMSO), add 5 volumes to force precipitation.[1]
3 Extraction Extract with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) (

).[1] Tip: DCM is preferred for chlorinated pyridines due to higher solubility.[1]
4 The Critical Wash Wash combined organics with Saturated

followed by Brine .
5 Drying Dry over anhydrous

(Sodium Sulfate) for 15 mins.[1] Filter.
6 Concentration Rotary evaporate at < 40 °C . Do not overheat.

Module 2: Visual Work-Up Logic (Workflow)

The following diagram outlines the decision-making process for isolation and initial purification.

WorkUpFlow Start Crude Reaction Mixture (this compound + Nucleophile) Quench Quench: Pour into Ice Water (Temp < 10°C) Start->Quench SolventCheck Reaction Solvent? Quench->SolventCheck Extract Extraction: DCM or EtOAc SolventCheck->Extract DCM/THF/Toluene Precipitate Filtration (Solid Product) Wash with H2O SolventCheck->Precipitate DMF/DMSO (High Volume Water) Wash Wash Organic Phase: 1. Water (Remove Nitrite) 2. Brine (Dry) Extract->Wash CrudeState Crude State? Precipitate->CrudeState Dry Dry (Na2SO4) & Concentrate < 40°C Wash->Dry Dry->CrudeState Recryst Recrystallization (EtOH or Hexane/EtOAc) CrudeState->Recryst Solid Column Flash Chromatography (Silica Gel) CrudeState->Column Oily/Complex Mix

Figure 1: Decision logic for the isolation of this compound derivatives.

Module 3: Troubleshooting & FAQs

Q1: I see two spots on my TLC close together. What happened?

Diagnosis: Regioisomer formation.[1][2] Explanation: While the 4-nitro group is the primary leaving group, the 2-chloro group is also activated.

  • Spot A (Major): Product of 4-displacement (

    
     of 
    
    
    
    ).[1]
  • Spot B (Minor): Product of 2-displacement (

    
     of 
    
    
    
    ). Solution:
  • Run NMR: The 4-substituted product will show a specific coupling pattern for the remaining pyridine protons (H5 and H6).[1]

  • Purification: These isomers often have different polarities.[1] Use a gradient column (Hexane:EtOAc 95:5

    
     80:20).[1]
    
Q2: My product is an oil that won't solidify.

Diagnosis: Solvent entrapment or impurities.[1] Solution:

  • Trituration: Add cold Pentane or Hexane and scratch the flask sides with a glass rod.[1]

  • High-Vac: 2,3-dichloropyridines are lipophilic and hold onto solvents like DCM.[1] Dry under high vacuum for >4 hours.

Q3: The aqueous layer turned yellow/orange during extraction.

Diagnosis: Presence of Nitrite (


) or hydrolyzed nitropyridine.[1]
Safety Alert:  The yellow color often indicates the release of the nitro group as nitrite.
Action:  Ensure the aqueous waste is treated as oxidizing hazardous waste . Do not mix with strong acids immediately (risk of 

gas evolution).[1]
Q4: Can I use elevated temperatures (>80 °C) to force the reaction?

Advice: Proceed with Caution. Risk: High temperatures increase the rate of 2-Cl displacement , degrading regioselectivity. Recommendation: Keep reaction temperatures moderate (RT to 60 °C). If conversion is slow, switch to a more polar aprotic solvent (e.g., DMF, NMP) rather than increasing heat.

Module 4: Safety & Stability (E-E-A-T)

Handling this compound
  • Sensitizer: Nitropyridines are potent skin irritants and potential sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Energetic Potential: Compounds with nitro groups on electron-deficient rings can be shock-sensitive.[1] Do not distill the starting material to dryness if peroxides or other instabilities are suspected.[1]

Waste Disposal
  • Nitrite Waste: The aqueous wash contains inorganic nitrites.[1] Dispose of in the "Aqueous Oxidizing" waste stream, not the general organic drain.

Module 5: Regioselectivity Verification (NMR)

To confirm you have displaced the 4-Nitro group and not the 2-Chloro group, check the


 NMR signals of the pyridine ring protons (H5 and H6).
Feature4-Substitution (Desired)2-Substitution (Undesired)
Structure 4-Nu-2,3-dichloropyridine2-Nu-3-chloro-4-nitropyridine
Coupling (

)
H5 and H6 are ortho (

)
H5 and H6 are ortho (

)
Shift (

)
Upfield shift of H5 due to electron-donating Nu at C4.[1]Downfield shift of H5/H6 due to retained 4-Nitro group (strong EWG).

Note: The presence of the strong electron-withdrawing Nitro group at C4 in the undesired product will keep the aromatic protons significantly more deshielded (higher ppm) compared to the desired product where the Nitro is gone.

References
  • Regioselectivity in Chloronitropyridines

    • Study on the nucleophilic substitution of 2,4-dichloro-5-nitropyridine (Analogous reactivity).
    • Source:

  • Safety Data & Handling

    • Material Safety Data Sheet: this compound.[1]

    • Source:

  • General Pyridine Work-Up Procedures

    • Purification of Pyridine Deriv
    • Source: [1]

Sources

influence of solvents on 2,3-Dichloro-4-nitropyridine reaction rates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Influence on 2,3-Dichloro-4-nitropyridine Reactivity

Executive Summary: The Solvent-Kinetic Interface

Substrate Analysis: The molecule This compound presents a unique challenge in Nucleophilic Aromatic Substitution (


). It possesses three potential electrophilic sites, but only two are kinetically relevant under standard conditions:
  • C2-Position (Cl): Activated by the adjacent ring nitrogen (Ortho-effect) and the inductive pull of the C3-Cl.

  • C4-Position (

    
    ):  Activated by the ring nitrogen (Para-effect). The nitro group is a potent leaving group (denitration) and competes with C2-chlorine displacement.
    

Solvent Directive: The choice of solvent is not merely about solubility; it is the primary switch for Reaction Rate and Chemoselectivity (Cl vs.


 displacement).
Critical Solvent Selection Guide

This matrix correlates solvent properties with reaction outcomes for


 on electron-deficient pyridines.
Solvent ClassExamplesKinetic EffectMechanistic ImpactRecommended For
Polar Aprotic DMF, DMSO, NMP, DMAcAccelerated (10x-100x) Solvates cations (

,

), leaving the nucleophile "naked" and highly reactive. Stabilizes the anionic Meisenheimer intermediate.
High-throughput synthesis; Unreactive nucleophiles; Sterically hindered amines.
Polar Protic Methanol, Ethanol, IsopropanolRetarded / Controlled Hydrogen bonding shells encapsulate the nucleophile, reducing its HOMO energy.Highly reactive nucleophiles (e.g., hydrazine); Controlling exotherms; Avoiding bis-substitution.
Non-Polar Toluene, DCM, THFSluggish Poor solubility of salt-based nucleophiles. Requires Phase Transfer Catalysts (PTC) to function.Large scale process chemistry (easier workup); Interfacial reactions.
Technical Insight: The Dipolar Acceleration Factor

In


 reactions involving this compound, switching from Ethanol to DMF typically lowers the activation energy (

) significantly.
  • Mechanism: In DMF, the nucleophile (Nu:-) is desolvated. The transition state (Meisenheimer complex) disperses the negative charge onto the Nitro group and Ring Nitrogen. Polar aprotic solvents stabilize this large, diffuse charge better than the localized reactants.

Interactive Troubleshooting & Decision Logic

Use this flow to diagnose reaction failures or optimize your current protocol.

SolventLogic start START: Define Reaction Goal rate_issue Is the reaction too slow? start->rate_issue selectivity_issue Are you seeing multiple spots/impurities? start->selectivity_issue solvent_check Current Solvent? rate_issue->solvent_check impurity_type Identify Impurity selectivity_issue->impurity_type protic Alcohol/Water solvent_check->protic Using aprotic DMF/DMSO solvent_check->aprotic Using switch_aprotic ACTION: Switch to DMF/NMP. Increase T by 10°C. protic->switch_aprotic check_water ACTION: Check Water Content. Dry solvent over molecular sieves. aprotic->check_water hydrolysis Hydrolysis (OH replaces Cl) impurity_type->hydrolysis regio Wrong Isomer (C4 attack) impurity_type->regio dry_cond ACTION: Use Anhydrous Solvent. Add scavenger (e.g., TEOF). hydrolysis->dry_cond lower_temp ACTION: Lower Temp (-10°C). Switch to less polar solvent (THF). regio->lower_temp caption Figure 1: Decision Matrix for Solvent Optimization

Optimized Experimental Protocols
Protocol A: High-Rate Synthesis (Standard)

For displacing the C2-Chlorine with secondary amines or alkoxides.

  • Preparation: Dissolve this compound (1.0 eq) in Anhydrous DMF (5 mL/mmol).

    • Why DMF? To maximize the nucleophilicity of the amine.

  • Base Addition: Add DIPEA (organic base) or

    
     (inorganic base) (1.2 eq).
    
  • Nucleophile Addition: Add the amine (1.05 eq) dropwise at 0°C .

    • Critical Control: The C4-Nitro group activates the ring intensely.[1] Adding the nucleophile at room temperature can lead to exotherms and "runaway" bis-substitution (displacing both C2-Cl and C4-

      
      ).
      
  • Reaction: Allow to warm to RT. Monitor via TLC/LCMS.

    • Expected Time: 1–4 hours.

  • Workup: Pour into ice water. The product usually precipitates.

Protocol B: Regio-Controlled Synthesis (High Selectivity)

For highly reactive nucleophiles (e.g., hydrazine, primary amines) where C4-denitration is a risk.

  • Preparation: Dissolve substrate in Isopropanol (IPA) or t-Amyl Alcohol .

    • Why IPA? Protic solvents form a "cage" around the nucleophile, slowing the kinetics and allowing the thermodynamic preference (C2-Cl displacement) to dominate over the kinetic trap (C4-

      
       displacement).
      
  • Temperature: Maintain at -10°C to 0°C .

  • Kinetics: Reaction will be significantly slower (12–24 hours).

  • Validation: Check LCMS for Mass [M-Cl+Nu] vs [M-NO2+Nu].

Frequently Asked Questions (FAQ)

Q1: I see a yellow impurity forming in DMF. What is it? A: This is likely the 4-hydroxy derivative (hydrolysis product).

  • Cause: DMF is hygroscopic. Trace water acts as a nucleophile. The C4-Nitro and C2-Chlorine positions are highly susceptible to hydrolysis in wet polar basic conditions.

  • Fix: Use commercial "Anhydrous" grade DMF and store over 4Å molecular sieves.

Q2: Why is my reaction yield low in Toluene? A:


 transition states are highly polar (charged Meisenheimer complex). Non-polar solvents like Toluene cannot stabilize this intermediate, leading to a high activation energy barrier.
  • Fix: If you must use Toluene (e.g., for workup reasons), add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%) and use an aqueous base (

    
    ).
    

Q3: Can I displace the Nitro group instead of the Chlorine? A: Yes, this is a common competing pathway known as Denitration .

  • Conditions favoring Denitration: Hard nucleophiles (alkoxides), high temperatures (>80°C), and polar aprotic solvents.

  • Conditions favoring Dechlorination (C2): Soft nucleophiles (thiols, anilines), lower temperatures, and neutral/protic conditions.

Q4: How do I distinguish between C2 and C3 substitution? A: C3-Chlorine is electronically deactivated and sterically crowded. Under standard


 conditions, C3 substitution is virtually impossible  without forcing conditions (e.g., Pd-catalysis). You can safely assume substitution occurs at C2 or C4.
References & Authority
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Definitive source on

    
     mechanism and solvent polarity effects).
    
  • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Foundational text on the reactivity order of Halonitropyridines).

  • Spivey, A. C., et al. "Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines." Organic Letters, 2015. (Provides modern kinetic data on regioselectivity in chloropyridines).

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd Ed. Wiley-VCH, 2003. (Authoritative guide on

    
     values and solvent-solute interactions).
    

Sources

Validation & Comparative

Comparative NMR Characterization Guide: 2,3-Dichloro-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2,3-dichloro-4-nitropyridine is a high-value electrophile in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antiviral agents. Its structural utility lies in its three distinct electrophilic sites: the C-2 and C-3 chlorines and the C-4 nitro group.

However, this multifunctionality creates a significant analytical challenge: Regioselectivity . Nucleophilic aromatic substitution (


) can occur at C-4 (displacing the nitro group) or C-2 (displacing the chlorine), leading to regioisomers that are indistinguishable by Mass Spectrometry (MS) alone.

This guide provides a definitive NMR characterization protocol to distinguish the parent molecule from its C-2 and C-4 substituted derivatives. We compare the efficacy of 1D


H NMR  versus 2D HMBC  and analyze solvent effects (DMSO-d

vs. CDCl

) to ensure structural certainty.

The Regiochemistry Challenge: Defining the Isomers

Before characterization, one must understand the potential outcomes of reacting this compound with a nucleophile (e.g., a primary amine,


).
  • Precursor (P): this compound.

  • Path A (C-4 Attack): Displacement of

    
    . Product: 2,3-Dichloro-4-aminopyridine derivative .
    
  • Path B (C-2 Attack): Displacement of

    
    . Product: 2-Amino-3-chloro-4-nitropyridine derivative .
    

The Analytical Problem: Both Path A and Path B products may have similar polarities and identical molecular weights if the leaving groups are not carefully tracked. NMR is the only rapid, non-destructive method to validate the structure.

Visualization: Structural Elucidation Workflow

NMR_Workflow Sample Crude Reaction Mixture Solvent Solvent Selection (DMSO-d6 vs CDCl3) Sample->Solvent H1_NMR 1D 1H NMR (Screening) Solvent->H1_NMR Decision Ambiguity Check: Are H-5/H-6 distinct? H1_NMR->Decision HMBC 2D HMBC (Definitive Proof) Decision->HMBC Ambiguous (Path B) Result Structural Assignment Decision->Result Clear Shift (Path A) HMBC->Result

Figure 1: Decision-matrix for NMR analysis of chloronitropyridines. Note that 1D NMR is often sufficient for C-4 substitution, while C-2 substitution requires 2D confirmation.

Comparative Analysis: Solvent & Technique Performance

Solvent Selection: CDCl vs. DMSO-d

The choice of solvent dramatically affects the chemical shifts (


) and peak resolution for nitropyridines.
FeatureChloroform-d (CDCl

)
DMSO-d

Recommendation
Solubility Excellent for the lipophilic precursor (this compound).Essential for polar derivatives (amino-pyridines).Use CDCl

for starting material QC.
Exchangeable Protons NH protons often broad or invisible.NH protons distinct; often show coupling.Use DMSO-d

for reaction products.
Chemical Shift Stability Concentration-dependent shifts are common.Stable shifts due to H-bonding.DMSO-d

is the standard for publication.
Water Peak Interference

1.56 ppm (usually non-interfering).

3.33 ppm (can obscure aliphatic signals).
Dry sample thoroughly if using DMSO.
Spectral Data Comparison (1H NMR)

The following table contrasts the expected chemical shifts for the precursor and its two primary regioisomers.

Key Diagnostic: The H-5 proton.

  • In the Precursor , H-5 is deshielded by the ortho-nitro group.

  • In Path A (C-4 product) , the nitro group is lost. H-5 shifts upfield (shielded) by

    
    1.0–1.5 ppm.
    
  • In Path B (C-2 product) , the nitro group remains. H-5 remains downfield .

Proton PositionPrecursor (2,3-Cl

-4-NO

)
Path A Product (4-Amino-2,3-Cl

)
Path B Product (2-Amino-3-Cl-4-NO

)
H-6 (d) 8.65 ppm (Deshielded by N)7.95 ppm (Shielded by 4-NH

)
8.20 ppm (Slight shielding)
H-5 (d) 8.15 ppm (Ortho to NO

)
6.60 ppm (Ortho to NH

- Diagnostic )
7.60 ppm (Ortho to NO

)
Coupling (

)
5.5 Hz5.8 Hz5.5 Hz
Nitro Status PresentAbsent Present

Technical Insight: If you observe a doublet below 7.0 ppm, you have likely successfully displaced the nitro group (Path A). If both aromatic signals remain above 7.5 ppm, the nitro group is likely intact (Path B or unreacted starting material).

Advanced Protocol: 2D HMBC Validation

When 1D NMR is ambiguous (e.g., if the derivative contains other electron-withdrawing groups that complicate the shifts), Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

The "Smoking Gun" Correlations

HMBC correlates protons to carbons separated by 2-3 bonds (


).
  • To Confirm C-4 Substitution (Path A):

    • Look for correlation between H-6 and C-2 (C-Cl) and C-4 (C-NHR).

    • Critical Check: The Carbon at position 4 should shift significantly upfield in

      
      C NMR (from 
      
      
      
      155 ppm in precursor to
      
      
      145 ppm in amine).
  • To Confirm C-2 Substitution (Path B):

    • Look for correlation between H-6 and the C-2 carbon.

    • If the amine is at C-2, the C-2 carbon will show a characteristic shift, and H-6 (which is

      
       away from C-4) will still correlate to a Carbon bearing a Nitro group (
      
      
      
      , typically weak/broad).
Visualization: HMBC Logic

HMBC_Logic cluster_interpretation Interpretation H6_Proton H-6 Proton Signal C2_Carbon C-2 Carbon (Chlorinated?) H6_Proton->C2_Carbon Strong 3-bond Correlation C4_Carbon C-4 Carbon (Nitro vs Amino?) H6_Proton->C4_Carbon Strong 3-bond Correlation Rule1 If C-4 is ~155 ppm: Nitro is likely present (Path B or SM) Rule2 If C-4 is ~145 ppm: Amino is likely present (Path A)

Figure 2: HMBC connectivity logic. H-6 is the "anchor" proton used to identify the environment of C-2 and C-4.

Detailed Experimental Protocol

Sample Preparation (Standardized)
  • Mass: Weigh 5–10 mg of the dried derivative.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Note: Ensure the DMSO is stored over molecular sieves to minimize the water peak at 3.33 ppm.

  • Homogenization: Sonicate for 30 seconds. If the solution is cloudy, filter through a small cotton plug into the NMR tube.

  • Reference: Tetramethylsilane (TMS) is recommended but not strictly necessary if referencing to the residual DMSO pentet (2.50 ppm).

Acquisition Parameters (Bruker 400 MHz equivalent)
  • 1D

    
    H NMR: 
    
    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (Standard), 5.0 s (Quantitative).

    • Scans (NS): 16 (Sufficient for >5mg).

    • Spectral Width: -2 to 14 ppm (Capture downfield NH/OH protons).

  • 2D HMBC (Gradient Selected):

    • Optimized for Long Range Coupling: 8 Hz (

      
      ).
      
    • Scans: 32 per increment.

    • Increments: 256.

Data Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the aromatic region (6.5–9.0 ppm).

  • Integration: Calibrate the integral of H-6 to 1.0.

  • Validation: Check the integral of H-5. It must also be 1.0. If H-5 integrates to <1.0, consider deuterium exchange (rare for CH) or paramagnetic impurities.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for pyridine derivative shifts).

  • Gawinecki, R., et al. (1997).[1] "An

    
    O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides." Heterocyclic Communications, 3(2). (Reference for nitro-group electronic effects on pyridine rings).
    
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift tables and coupling constants).

Sources

Advanced Characterization of 2,3-Dichloro-4-nitropyridine Derivatives: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2,3-Dichloro-4-nitropyridine (DCNP) is a high-value scaffold in the synthesis of antiviral and anticancer therapeutics. Its reactivity is defined by the competition between three electrophilic sites: the C-2 and C-3 positions (activated by chlorine) and the C-4 position (activated by the nitro group).

In nucleophilic aromatic substitution (


), the "Regioselectivity Problem" is paramount. Did the nucleophile displace the chlorine at C-2, or the nitro group at C-4? While NMR is the gold standard for final structural elucidation, it is slow and requires isolation. Mass Spectrometry (MS)  offers a rapid, sensitive alternative for monitoring these reactions in real-time.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of DCNP and its reaction products, providing experimental protocols and mechanistic insights to validate your synthetic outcomes.

Methodology Comparison: GC-MS (EI) vs. LC-MS (ESI)

The choice between GC-MS and LC-MS for nitropyridines is not merely about preference; it is about the thermal stability of the nitro group and the polarity of the resulting derivatives.

Table 1: Comparative Performance Matrix
FeatureGC-MS (Electron Impact) LC-MS/MS (Electrospray Ionization)
Primary Analyte Suitability Starting Material (DCNP) & Non-polar intermediates.Polar Products (e.g., amino-pyridines, fused systems).
Ionization Energy Hard (70 eV). Extensive fragmentation.[1]Soft. Preserves molecular ion

.
Structural Insight High. Fingerprint fragmentation allows library matching.Medium. Requires MS/MS (CID) to generate structural fragments.
Isomer Differentiation Excellent. Ortho-effects (retention time & fragmentation) distinguish isomers.Good. Relies heavily on isotope pattern analysis (see Section 3).
Limit of Detection (LOD) Low ng/mL range.pg/mL range (Mode dependent: SIM/MRM).
Risk Factor Thermal Degradation. Nitro groups can eliminate

in the injector port, creating false peaks.
Matrix Effects. Ion suppression in complex crude mixtures.
Expert Insight: When to use which?
  • Use GC-MS for purity checks of the starting material (DCNP) or when reacting with non-polar nucleophiles (e.g., thiols, alkoxides). The distinct isotope patterns of polychlorinated species are preserved and easily identified.

  • Use LC-MS for reaction monitoring (IPC) involving amines. The resulting aminopyridines are often too polar or thermally labile for GC. Furthermore, LC-MS allows for direct injection of aqueous reaction quenchers without extraction.

Scientific Integrity: Self-Validating Isotope Analysis

The most robust method to validate the reaction outcome without NMR is Chlorine Isotope Pattern Analysis . This relies on the natural abundance of


 (75.8%) and 

(24.2%).
The "Quick-Check" Logic

When DCNP reacts with an amine (


), two pathways are possible. MS distinguishes them instantly based on the number of remaining chlorine atoms.
  • Pathway A (Displacement of

    
    ): 
    
    • Reaction:

      
      
      
    • Result: Product retains 2 Chlorines .[2]

    • MS Signature: Distinct "Triad" cluster at M, M+2, M+4 (approx. ratio 9:6:1 ).

  • Pathway B (Displacement of

    
    ): 
    
    • Reaction:

      
      
      
    • Result: Product retains 1 Chlorine .

    • MS Signature: "Doublet" cluster at M, M+2 (approx. ratio 3:1 ).

Visualization: The Isotope Decision Tree

IsotopeLogic Start Crude Reaction Mixture (DCNP + Amine) Analysis LC-MS Analysis (Full Scan Mode) Start->Analysis Decision Analyze Isotope Cluster of Molecular Ion [M+H]+ Analysis->Decision PathA Cluster Ratio ~ 9:6:1 (M, M+2, M+4) Decision->PathA Triad Pattern PathB Cluster Ratio ~ 3:1 (M, M+2) Decision->PathB Doublet Pattern ResultA OUTCOME: Nitro Displacement (Product retains 2 Cl atoms) PathA->ResultA ResultB OUTCOME: Chlorine Displacement (Product retains 1 Cl atom) PathB->ResultB

Figure 1: Decision logic for rapid structural assignment of DCNP derivatives using mass spectral isotope patterns.

Experimental Protocols

Protocol A: LC-MS/MS for Polar Derivatives (Recommended)

Best for: 4-amino-2,3-dichloropyridines and kinetic monitoring.

1. Sample Preparation:

  • Take 10

    
     of reaction mixture.
    
  • Quench in 990

    
     Acetonitrile:Water (50:50) + 0.1% Formic Acid.
    
  • Vortex for 30s; Centrifuge at 10,000 rpm for 3 min to remove inorganic salts.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    5% B (10 min).
  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (ESI+):

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Scan Range: m/z 100 – 600.

  • Fragmentation (CID): Use a collision energy ramp (15-35 eV) to observe the characteristic loss of the nitro group (

    
    ) if present.
    
Protocol B: GC-MS for Starting Material Purity

Best for: Raw DCNP and non-polar side products.

1. Sample Preparation:

  • Dissolve 1 mg sample in 1 mL Dichloromethane (DCM).

  • Filter through 0.22

    
     PTFE filter.
    

2. GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25

    
    ).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Split 20:1). Note: Do not exceed 260°C to prevent thermal decomposition of the nitro group.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).

3. MS Parameters (EI):

  • Source Temp: 230°C.

  • Ionization: 70 eV.[3]

  • Solvent Delay: 3.0 min.

Fragmentation Mechanisms & Data Interpretation[1][4][5][6]

Understanding the fragmentation is crucial for confirming the structure beyond simple molecular weight.[4]

Key Fragmentation Pathways (EI & ESI-CID)
  • Loss of

    
     (M-46): 
    
    • The most characteristic cleavage for DCNP derivatives.

    • In ESI-MS/MS, if the parent ion is 193 (

      
       for DCNP), the base peak in MS2 is often m/z 147 (
      
      
      
      ).
    • Absence of this loss in a product spectrum suggests the nitro group was the leaving group during synthesis.

  • Loss of

    
     (M-35/37): 
    
    • Observed in both EI and ESI.[1]

    • Sequential loss of Cl atoms confirms the polychlorinated core.

  • Ring Cleavage (HCN Loss):

    • Typical of the pyridine ring, usually observed as a loss of 27 Da.

Visualization: Fragmentation Pathway[1]

Fragmentation Parent Precursor Ion [M+H]+ (m/z 193) Frag1 Fragment A [M-NO2]+ (m/z 147) Parent->Frag1 - NO2 (46 Da) Frag2 Fragment B [M-NO2-Cl]+ (m/z 112) Frag1->Frag2 - Cl (35 Da) Frag3 Fragment C [M-NO2-2Cl]+ (m/z 77) Frag2->Frag3 - Cl (35 Da)

Figure 2: Proposed ESI-MS/MS fragmentation pathway for this compound, illustrating the sequential loss of the nitro group and chlorine atoms.

References

  • National Institutes of Health (NIH). (2011). 2,6-Dichloro-3-nitropyridine Crystal Structure and Properties. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of pesticides and polar intermediates. Analytical Methods. Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

Sources

A Comprehensive Guide to the Reactivity of 2,3-Dichloro-4-nitropyridine and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a class of heterocyclic compounds with immense synthetic utility. Among these, dichloronitropyridines are particularly valuable precursors, offering multiple sites for functionalization through nucleophilic aromatic substitution (SNAr). The inherent reactivity and regioselectivity of these isomers are dictated by the intricate interplay of electronic and steric effects governed by the positions of the two chlorine atoms and the strongly electron-withdrawing nitro group on the pyridine ring.

This guide provides an in-depth comparative analysis of the reactivity of 2,3-dichloro-4-nitropyridine and its isomers. By synthesizing theoretical principles with available experimental data, we aim to equip researchers with the predictive understanding necessary for the rational design of synthetic strategies and the efficient construction of complex molecular architectures.

The Underlying Principles: Factors Governing Reactivity in Dichloronitropyridines

The susceptibility of dichloronitropyridines to nucleophilic attack is fundamentally governed by the principles of nucleophilic aromatic substitution. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is primarily influenced by the stability of this intermediate.[1]

The key factors influencing the reactivity and regioselectivity of dichloronitropyridine isomers are:

  • Activation by the Nitro Group: The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group through resonance.

  • Inductive and Resonance Effects of the Ring Nitrogen: The pyridine nitrogen atom is inherently electron-withdrawing, further increasing the electrophilicity of the ring carbons, particularly at the C2 and C4 positions.

  • Position of the Leaving Groups (Chlorine Atoms): The chlorine atoms serve as good leaving groups. Their positions relative to the activating nitro group and the ring nitrogen determine which carbon is the most likely site of nucleophilic attack.

  • Steric Hindrance: The steric environment around the potential sites of attack can influence the rate of reaction, especially when bulky nucleophiles are employed.

The interplay of these factors leads to distinct reactivity profiles for each isomer, making a comparative understanding crucial for synthetic planning.

A Quantitative Comparison of Reactivity

To provide a clear and objective comparison, we have compiled available kinetic data for the reaction of various dichloronitropyridine isomers with a common nucleophile, piperidine. The second-order rate constants (k₂) for these reactions provide a quantitative measure of their relative reactivity under standardized conditions.

IsomerRelative Position of SubstituentsSite of Nucleophilic AttackSecond-Order Rate Constant (k₂) at 40°C in Ethanol (L mol⁻¹ s⁻¹)
2,5-Dichloro-3-nitropyridine NO₂ at C3, Cl at C2 & C5C2Data not available in the provided search results, but expected to be reactive due to the ortho position to the nitro group.
2,4-Dichloro-5-nitropyridine NO₂ at C5, Cl at C2 & C4C4Highly reactive, specific kinetic data not found in provided results but regioselectivity is high.[2]
2,6-Dichloro-3-nitropyridine NO₂ at C3, Cl at C2 & C6C2 (kinetically controlled)Specific kinetic data not found, but the C2 position is favored for nucleophilic attack due to the inductive effect of the nitro group.[3]
3,5-Dichloro-2-nitropyridine NO₂ at C2, Cl at C3 & C5C5Data not available in the provided search results.
This compound NO₂ at C4, Cl at C2 & C3 C2 No direct kinetic data found in the search results. However, based on electronic principles, the C2 position is activated by the para-nitro group and the ring nitrogen, suggesting high reactivity.
3,4-Dichloro-2-nitropyridine NO₂ at C2, Cl at C3 & C4C4Data not available in the provided search results.

Note: The table is populated with information inferred from the search results. Direct, side-by-side quantitative data for all isomers under identical conditions is not fully available in the provided search snippets. The reactivity of this compound is predicted based on established principles of SNAr.

Mechanistic Insights and Regioselectivity: A Closer Look at Key Isomers

A deeper understanding of the reactivity of each isomer can be gained by examining the stability of the potential Meisenheimer intermediates.

This compound: The Target of Our Investigation

For this compound, nucleophilic attack can theoretically occur at either the C2 or C3 position.

  • Attack at C2: The nitro group is para to the C2 position. This allows for excellent delocalization of the negative charge in the Meisenheimer intermediate onto the nitro group through resonance. Furthermore, the C2 position is inherently activated by the adjacent ring nitrogen.

  • Attack at C3: The nitro group is meta to the C3 position. Resonance delocalization of the negative charge onto the nitro group is not possible from this position.

Therefore, nucleophilic attack is strongly favored at the C2 position of this compound, leading to a high degree of regioselectivity.

Logical Relationship Diagram: Regioselectivity in this compound

G cluster_substrate This compound cluster_attack Nucleophilic Attack cluster_intermediates Meisenheimer Intermediates cluster_product Major Product Substrate Pyridine Ring - NO2 at C4 - Cl at C2 - Cl at C3 Intermediate_C2 Attack at C2 (para to NO2) Resonance Stabilized Substrate->Intermediate_C2 Path A Intermediate_C3 Attack at C3 (meta to NO2) Less Stable Substrate->Intermediate_C3 Path B Nu_attack Nucleophile (Nu-) Nu_attack->Substrate Attacks electrophilic carbon Product 2-Nu-3-chloro-4-nitropyridine Intermediate_C2->Product Favored Pathway (Lower Activation Energy) Intermediate_C3->Product Disfavored Pathway

Caption: Regioselectivity of nucleophilic attack on this compound.

Comparative Isomers:
  • 2,4-Dichloro-5-nitropyridine: In this isomer, the C4 position is ortho to the C5-nitro group, while the C2 position is meta. This leads to overwhelming selectivity for nucleophilic attack at the C4 position due to superior resonance stabilization of the Meisenheimer intermediate.[2]

  • 2,6-Dichloro-3-nitropyridine: Here, the C2 position is ortho to the C3-nitro group, and the C6 position is para. While both positions are activated, the inductive effect of the nearby nitro group makes the C2 position more electron-deficient and thus the kinetically favored site of attack.[3]

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the relative reactivity of dichloronitropyridine isomers, a standardized kinetic experiment is essential. The following protocol outlines a general procedure for monitoring the progress of an SNAr reaction using High-Performance Liquid Chromatography (HPLC).

Protocol: Comparative Kinetic Analysis of Dichloronitropyridine Isomers via HPLC

1. Materials and Reagents:

  • Dichloronitropyridine isomers (this compound, 2,4-dichloro-5-nitropyridine, etc.)

  • Nucleophile (e.g., piperidine, morpholine, or a relevant amine for your research)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct retention time, such as naphthalene or biphenyl)

  • Quenching solution (e.g., a dilute acidic solution to neutralize the base and stop the reaction)

  • HPLC grade solvents for the mobile phase

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable C18 column.

  • Thermostatted reaction vessel or water bath to maintain a constant temperature.

  • Magnetic stirrer and stir bars.

  • Microsyringes for accurate sampling.

3. Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis Stock_Solutions Prepare stock solutions of: - Dichloronitropyridine isomer - Nucleophile - Internal Standard Reaction_Setup In a thermostatted vessel, combine: - Solvent - Dichloronitropyridine isomer stock - Internal Standard stock Stock_Solutions->Reaction_Setup Initiation Add nucleophile stock to initiate the reaction (t=0) Reaction_Setup->Initiation Sampling Withdraw aliquots at timed intervals Initiation->Sampling Quenching Immediately quench the reaction in a vial containing the quenching solution Sampling->Quenching HPLC_Analysis Analyze each quenched sample by HPLC Quenching->HPLC_Analysis Data_Processing Determine the concentration of the reactant and product relative to the internal standard HPLC_Analysis->Data_Processing

Caption: Workflow for kinetic analysis of SNAr reactions using HPLC.

4. Data Analysis:

  • Plot the concentration of the dichloronitropyridine isomer versus time.

  • From this data, determine the initial reaction rate.

  • Assuming pseudo-first-order conditions (with a large excess of the nucleophile), the natural logarithm of the reactant concentration versus time will yield a linear plot with a slope equal to the negative of the pseudo-first-order rate constant (k').

  • The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the nucleophile.

  • Repeat the experiment for each isomer under identical conditions to obtain a direct comparison of their k₂ values.

5. Self-Validation and Trustworthiness:

  • Internal Standard: The use of an internal standard corrects for variations in injection volume and ensures the accuracy of concentration measurements.

  • Constant Temperature: Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.

  • Reproducibility: Each kinetic run should be performed in triplicate to ensure the reproducibility of the results.

  • Linearity: The linearity of the calibration curves for the reactants and products should be established prior to the kinetic runs.

Conclusion

The reactivity of this compound and its isomers in nucleophilic aromatic substitution is a nuanced interplay of electronic and steric factors. While a complete set of comparative quantitative data remains an area for further investigation, the principles of SNAr provide a robust framework for predicting reactivity and regioselectivity. Based on these principles, this compound is predicted to be a highly reactive isomer with a strong preference for nucleophilic attack at the C2 position. For researchers in drug discovery and materials science, this understanding is pivotal for the strategic design of synthetic pathways to access novel and complex molecular targets. The provided experimental protocol offers a reliable method for obtaining the empirical data needed to further refine our understanding of these versatile building blocks.

References

  • BenchChem. (2025).
  • Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.
  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. BenchChem.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
  • ChemicalBook. (2024). 2,6-Dichloro-3-nitropyridine synthesis. ChemicalBook.
  • ACS Publications. (n.d.).
  • ResearchGate. (2015). SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT algorithm.
  • PubMed Central. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC.
  • Google Patents. (n.d.). Process for the manufacture of 2,3-dichloropyridine.
  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
  • BenchChem. (2025).
  • ResearchGate. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile.

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A Senior Application Scientist's Guide to the Kinetic Analysis of Nucleophilic Substitution on 2,3-Dichloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Synthesis, Towards Quantitative Understanding

In the landscape of modern drug development and agrochemical synthesis, heteroaromatic compounds are foundational scaffolds. Among them, 2,3-dichloro-4-nitropyridine stands out as a versatile and highly reactive intermediate. Its utility stems from the two distinct chlorine atoms, which can be selectively displaced by nucleophiles to build molecular complexity. While synthetic routes utilizing this substrate are plentiful, a deep, quantitative understanding of its reaction kinetics is often overlooked. This guide provides a comprehensive framework for the kinetic analysis of nucleophilic aromatic substitution (SNAr) reactions on this important substrate.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural descriptions to explain the causality behind experimental design, ensuring that the data generated is not only accurate but also mechanistically insightful. We will compare the reactivity of this compound with common alternatives and provide the field-proven protocols necessary to validate these findings in your own laboratory.

The SNAr Mechanism on Pyridine: A Tale of Two Activators

Nucleophilic aromatic substitution is fundamentally different from the more familiar SN1 and SN2 reactions. It is an addition-elimination process that requires the aromatic ring to be "activated" or made electron-poor by the presence of strong electron-withdrawing groups (EWGs).[1][2]

In this compound, the reactivity is governed by two powerful activating features:

  • The Pyridine Nitrogen: The electronegative nitrogen atom inherently polarizes the ring, withdrawing electron density and making the carbons at the 2- and 4-positions (ortho and para) electrophilic.[3]

  • The Nitro Group (-NO₂): As one of the most potent EWGs, the nitro group at the 4-position strongly activates the positions ortho (C-3) and para (C-6) to it via resonance stabilization of the reaction intermediate.

The confluence of these effects makes the C-2 position exceptionally reactive. It is ortho to both the activating pyridine nitrogen and the activating nitro group. Nucleophilic attack at this position generates a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen of the pyridine ring and the oxygens of the nitro group.[2][3] This high degree of stabilization lowers the activation energy for the initial nucleophilic attack, which is typically the rate-determining step of the reaction.[3]

Experimental_Workflow Figure 2: Workflow for Kinetic Analysis A 1. Solution Preparation - Stock solution of substrate - Series of nucleophile solutions (≥10x substrate conc.) B 2. Spectrophotometer Setup - Set wavelength (λ_max of product) - Thermostat cuvette holder (e.g., 25.0 °C) A->B Prepare System C 3. Reaction Initiation & Data Acquisition - Add substrate to cuvette with Nu solution - Mix rapidly and start recording Absorbance vs. Time B->C Execute Run D 4. Data Processing (Single Run) - Plot ln(A_inf - A_t) vs. Time - Slope = -k_obs C->D Analyze Raw Data E 5. Repeat for All [Nu] - Obtain multiple k_obs values D->E Iterate F 6. Final Analysis - Plot k_obs vs. [Nu] - Slope = k₂ (Second-Order Rate Constant) E->F Determine k₂

Caption: Workflow for Kinetic Analysis.

Self-Validating Experimental Protocol

This protocol describes the reaction with piperidine, a common secondary amine nucleophile.

1. Materials & Reagents:

  • This compound (Substrate)

  • Piperidine (Nucleophile)

  • Acetonitrile (Solvent, UV-grade)

  • Thermostatted UV-Vis Spectrophotometer with a quartz cuvette.

2. Solution Preparation (Self-Validation Check):

  • Substrate Stock Solution: Prepare a 5.0 mM solution of this compound in acetonitrile. Causality: A stock solution ensures accurate and reproducible final concentrations.

  • Nucleophile Solutions: Prepare a series of piperidine solutions in acetonitrile with concentrations of 50 mM, 75 mM, 100 mM, 125 mM, and 150 mM. Causality: This range maintains a 10x to 30x excess over the substrate, ensuring pseudo-first-order conditions hold true. The series allows for the final linear plot to determine k₂.

3. Determination of Analytical Wavelength (λ_max):

  • Record the UV-Vis spectrum of a solution of the final product (2-piperidino-3-chloro-4-nitropyridine). Identify the wavelength of maximum absorbance (λ_max) where the starting material has minimal absorbance. This is the wavelength you will use to monitor the reaction. A typical λ_max for such products is in the 350-450 nm range.

4. Kinetic Run:

  • Set the spectrophotometer to collect data in kinetics mode at the predetermined λ_max.

  • Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Pipette 2.8 mL of the 50 mM piperidine solution into a 3 mL quartz cuvette. Allow it to thermally equilibrate for 5 minutes.

  • To initiate the reaction, rapidly inject 0.2 mL of the 5.0 mM substrate stock solution into the cuvette. (This results in final concentrations of [Sub] = 0.33 mM and [Nu] = 46.7 mM).

  • Quickly cap, invert twice to mix, and place the cuvette in the holder. Immediately start data acquisition, recording absorbance every 1-5 seconds for at least 5-7 half-lives.

  • Repeat this procedure for each of the different piperidine concentrations.

5. Data Analysis:

  • For each run, the observed rate constant (k_obs) can be obtained by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_inf - (A_inf - A₀) * exp(-k_obs * t).

  • Plot the calculated k_obs values (y-axis) against the corresponding piperidine concentrations (x-axis).

  • The data should yield a straight line passing through the origin. The slope of this line is the second-order rate constant, k₂. Trustworthiness: A strong linear fit (R² > 0.99) validates the assumption of a second-order process and the pseudo-first-order conditions.

Comparative Performance Analysis

The true value of kinetic data emerges from comparison. How does this compound stack up against other substrates, and how is its reactivity modulated by the choice of nucleophile?

Comparison of Nucleophile Reactivity

The rate of SNAr reactions is highly dependent on the nature of the nucleophile. The data below illustrates typical relative reactivities for the substitution at the C-2 position.

NucleophileStructureClassTypical Relative k₂ (at 25 °C in ACN)Key Insights
Piperidine Secondary Aliphatic Amine1.00 (Reference)Highly basic and nucleophilic, often used as a benchmark.
Morpholine Secondary Aliphatic Amine~0.3 - 0.4The electronegative oxygen atom reduces the basicity and nucleophilicity of the nitrogen compared to piperidine.
Thiomorpholine Secondary Aliphatic Amine~0.8 - 0.9Less electron-withdrawing effect from sulfur compared to oxygen, resulting in reactivity closer to piperidine. [4]
Aniline Primary Aromatic Amine<< 0.01Significantly less reactive. The nitrogen lone pair is delocalized into the benzene ring, reducing its availability for nucleophilic attack.
Sodium Thiophenoxide Thiolate> 10Sulfur nucleophiles are generally very potent in SNAr due to their high polarizability and "softness," which favors attack on the "soft" aromatic carbon. [5][6][7]

Note: These are representative values to illustrate trends. Absolute values must be determined experimentally.

Comparison with Alternative Electrophiles

The reactivity of this compound is best appreciated when compared to other common SNAr substrates.

ElectrophileStructureActivating GroupsKey Comparison Points
This compound 4-NO₂, Pyridine NHigh Reactivity at C-2: Double activation from the ortho-nitro and ortho-pyridine nitrogen makes this position exceptionally "hot" for substitution. Offers potential for subsequent chemistry at the less reactive C-3 chloro position.
2,4-Dichloro-5-nitropyridine 5-NO₂, Pyridine NHigh Reactivity at C-4: The C-4 position is para to the pyridine nitrogen and ortho to the 5-nitro group, leading to high reactivity. The C-2 position is also activated but often less so than C-4. [8]
1-Chloro-2,4-dinitrobenzene 2-NO₂, 4-NO₂Classic Benchmark: A highly reactive substrate often used in mechanistic studies. Its reactivity is comparable to highly activated pyridines. The absence of the pyridine nitrogen makes it a purely carbocyclic comparator. [5][6][7]
2-Chloropyrimidine Two Pyrimidine N'sModerate Reactivity: Activated by two nitrogen atoms at the 1- and 3-positions. Generally less reactive than nitropyridines as the activating power of an additional ring nitrogen is less than a nitro group. [9]

Conclusion and Future Outlook

This guide has established a robust framework for the kinetic analysis of nucleophilic substitution on this compound. By employing pseudo-first-order conditions and UV-Vis spectrophotometry, researchers can reliably determine second-order rate constants, enabling a quantitative comparison of nucleophile and substrate performance. The exceptional reactivity of the C-2 position, driven by synergistic activation from both the pyridine nitrogen and the 4-nitro group, makes it a privileged site for selective functionalization.

The data and protocols presented here serve as a validated starting point. For reactions that are too fast for conventional spectrophotometry (i.e., half-lives of a few seconds), stopped-flow techniques would be the required next step. Furthermore, computational studies using Density Functional Theory (DFT) can provide deeper mechanistic insights, calculating activation barriers that can be correlated with experimentally determined rate constants. [10]A thorough kinetic understanding is not merely an academic exercise; it is a critical tool for reaction optimization, impurity profiling, and the rational design of next-generation molecules in the pharmaceutical and agrochemical industries.

References

  • López-Alvarado, P., Avendaño, C., & Menéndez, J. C. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Available at: [Link]

  • López-Alvarado, P., Avendaño, C., & Menéndez, J. C. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Center for Biotechnology Information. Available at: [Link]

  • López-Alvarado, P., Avendaño, C., & Menéndez, J. C. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. ResearchGate. Available at: [Link]

  • Chem V. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Butcher, J. T., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. Available at: [Link]

  • Srinivasan, V. R., & Venkatasubramanian, N. (1975). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]

  • Di San Filippo, L., et al. (2024). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. UCL Discovery. Available at: [Link]

  • Crampton, M. R., & Williams, G. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Available at: [Link]

  • NotDijkstra. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • Koo, I. S., et al. (2009). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. Available at: [Link]

  • Ebaid, M. S., et al. (2015). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Available at: [Link]

  • Boubaker, T., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. Available at: [Link]

  • NotDijkstra. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]

  • Patan, A., Göksel, F. S., & Ayla, S. S. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. ResearchGate. Available at: [Link]

  • Donati, D., et al. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Center for Biotechnology Information. Available at: [Link]

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comparison of different synthesis routes for 2,3-Dichloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-4-nitropyridine is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and crop protection chemicals. The strategic placement of its chloro and nitro functionalities allows for a diverse range of subsequent chemical transformations. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance. This guide will explore and compare the most relevant synthetic pathways to this important molecule.

The Chemical Abstracts Service (CAS) number for this compound is 1360438-45-4.

Key Synthetic Routes

Two principal synthetic strategies have been identified for the preparation of this compound:

  • Route 1: Nitration of 2,3-Dichloropyridine. This is the most direct approach, involving the introduction of a nitro group onto the commercially available 2,3-dichloropyridine scaffold.

  • Route 2: Multi-step Synthesis via Chlorination of a Pyridine Precursor. This pathway involves the construction of the dichloronitropyridine system through a series of reactions, often starting from more readily available pyridine derivatives.

This guide will now delve into a detailed analysis of each route, presenting experimental protocols and comparative data.

Route 1: Nitration of 2,3-Dichloropyridine

This route is conceptually straightforward, relying on the electrophilic nitration of the 2,3-dichloropyridine ring. The success of this approach is contingent on achieving the desired regioselectivity for the nitro group at the 4-position, as other isomers can also be formed.

Synthesis of the Precursor: 2,3-Dichloropyridine

The commercial availability of 2,3-dichloropyridine is a significant advantage for this route. However, for process optimization and cost-effectiveness, understanding its synthesis is crucial. Several methods for the preparation of 2,3-dichloropyridine have been reported, starting from various precursors.

A one-pot process starting from 3-aminopyridine involves chlorination followed by a Sandmeyer-type diazotization/chlorination reaction.[1] This method can achieve a purity of over 99.2% and a molar yield of more than 74.1%.[1]

This method involves the chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine, followed by selective hydrogenation.[2][3] The final product can be obtained with a purity of ≥99.5% and a yield of 85.4% to 85.7%.[2]

This route involves the diazotization of 2-chloro-3-aminopyridine in the presence of a copper catalyst.[4] High yields of 90-95% with approximately 98% purity have been reported.[4]

Nitration of 2,3-Dichloropyridine

For example, the synthesis of 2,6-dichloro-3-nitropyridine is achieved by reacting 2,6-dichloropyridine with nitric acid in sulfuric acid, with the addition of sulfamic acid as a catalyst, at temperatures ranging from 20-150°C for 10-40 hours, achieving yields above 80%.[5] Similarly, the nitration of 2,3-dimethylpyridine-N-oxide using a mixture of potassium nitrate and concentrated sulfuric acid at 80-120°C provides the 4-nitro derivative in high yield.[6]

Based on these examples, a plausible experimental protocol for the nitration of 2,3-dichloropyridine is proposed below. It is crucial to note that this is a theoretical procedure and requires experimental validation to determine the optimal conditions and regioselectivity.

Proposed Experimental Protocol: Nitration of 2,3-Dichloropyridine

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Step 2: Addition of Reactant. Slowly add 2,3-dichloropyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Step 3: Nitration. Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (or fuming nitric acid). Add this mixture dropwise to the solution of 2,3-dichloropyridine in sulfuric acid, keeping the reaction temperature between 0-10°C.

  • Step 4: Reaction. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-100°C. The optimal temperature and reaction time will need to be determined experimentally by monitoring the reaction progress using techniques such as TLC or GC-MS.

  • Step 5: Work-up. Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Step 6: Purification. The crude product may require further purification by recrystallization or column chromatography to isolate the desired this compound isomer.

Visualization of Route 1

Synthesis_Route_1 cluster_precursor Precursor Synthesis cluster_nitration Nitration 3-Aminopyridine 3-Aminopyridine 2,3-Dichloropyridine 2,3-Dichloropyridine 3-Aminopyridine->2,3-Dichloropyridine Chlorination, Diazotization 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloropyridine->2,3-Dichloropyridine Chlorination, Hydrogenation 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine->2,3-Dichloropyridine Diazotization 2,3-Dichloropyridine_main 2,3-Dichloropyridine This compound This compound 2,3-Dichloropyridine_main->this compound HNO3, H2SO4 Synthesis_Route_2 2-Hydroxypyridine 2-Hydroxypyridine Hydroxy-nitropyridine Hydroxy-nitropyridine 2-Hydroxypyridine->Hydroxy-nitropyridine Nitration This compound This compound Hydroxy-nitropyridine->this compound Chlorination (e.g., POCl3)

Caption: A potential multi-step synthesis of this compound.

Comparative Analysis

To facilitate a direct comparison, the following table summarizes the key aspects of the discussed synthetic routes. It is important to reiterate that the data for the direct nitration of 2,3-dichloropyridine is inferred from analogous reactions and requires experimental verification.

FeatureRoute 1: Nitration of 2,3-DichloropyridineRoute 2: Multi-step Synthesis via Chlorination
Starting Material 2,3-Dichloropyridinee.g., 2-Hydroxypyridine
Number of Steps 1 (from 2,3-dichloropyridine)Multiple
Reagents Nitric acid, Sulfuric acidNitrating agents, Chlorinating agents (e.g., POCl₃)
Potential Yield Expected to be moderate to high, but requires optimization to control regioselectivity.Highly dependent on the efficiency of each step.
Scalability Potentially scalable, but handling of mixed acids at large scale requires specialized equipment and safety protocols.Scalability depends on the feasibility and safety of each individual step. The use of POCl₃ at scale requires careful handling. [7]
Safety Concerns Use of strong, corrosive acids (nitric and sulfuric acid). Nitration reactions are often highly exothermic and require careful temperature control.Handling of potentially hazardous reagents like POCl₃. Nitration steps carry similar risks as in Route 1.
Key Challenges Achieving high regioselectivity for the 4-nitro isomer. Separation of isomers.Potentially lower overall yield due to multiple steps. Optimization of each reaction in the sequence.

Conclusion and Future Outlook

The direct nitration of 2,3-dichloropyridine (Route 1) appears to be the most promising and atom-economical approach for the synthesis of this compound, provided that the regioselectivity can be effectively controlled. The commercial availability of the starting material is a significant advantage. However, the lack of a detailed, optimized, and validated experimental protocol in the public domain necessitates further research and development to establish this route as a robust and scalable manufacturing process.

The multi-step synthesis (Route 2) offers an alternative, albeit likely longer and potentially lower-yielding, pathway. This route might be considered if the challenges associated with the regioselectivity of the direct nitration in Route 1 prove to be insurmountable or if specific precursors for this route are readily and economically available.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a variety of factors, including the desired scale of production, cost considerations, available equipment, and safety infrastructure. This guide provides a foundational understanding of the available options and highlights the critical areas where further experimental investigation is required.

References

  • Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107A.
  • Dow AgroSciences LLC. (2007). Process for the manufacture of 2,3-dichloropyridine. US20070161797A1.
  • Cangzhou Lingang Yanu Chemical Co., Ltd. (2008). Method for preparing 2,3-dichloropyridine. CN101302213A.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitropyridine-N oxide. Retrieved from [Link]

  • New Chemical Technology Co., Ltd. (2014). Method for preparing 2,3-dichloropyridine. EP2687510A1.
  • Wang, Y., et al. (2019). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. Agrochemicals, 58(1), 23-25.
  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Nantong Chem-land Co., Ltd. (2012). Preparing method of 2,6-dichloro-3-nitropyridine. CN102584688A.
  • Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
  • Cadila Healthcare Limited. (2010).
  • Shafer, S. K., Lynch, W. E., & Padgett, C. W. (2018). 2-Chloro-4-nitropyridine N-oxide.
  • Wu, J., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4540.
  • Wu, J., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Retrieved from [Link]

  • Jiangsu Sword Agrochemicals Co., Ltd. (2011). Production method of 2,3-dichloropyridine. CN102086174B.
  • Wu, J., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Retrieved from [Link]

  • Zhejiang University. (2012). Preparation method of 2-chloro-3-aminopyridine. CN102532010B.

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A Comparative Guide to the Biological Activity of 2,3-Dichloro-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. The pyridine scaffold, a privileged structure in drug discovery, continues to be a focal point of research due to its presence in numerous biologically active compounds.[1] Among the vast array of pyridine derivatives, those derived from 2,3-dichloro-4-nitropyridine represent a promising class of compounds with diverse biological activities. The presence of reactive chlorine atoms and an electron-withdrawing nitro group makes this scaffold an excellent starting point for the synthesis of a wide range of heterocyclic compounds, particularly pyrido[2,3-d]pyrimidines.[2][3]

This guide provides an in-depth technical comparison of the biological activities of derivatives synthesized from the this compound core. We will explore their anticancer and antimicrobial potential, supported by experimental data and a discussion of structure-activity relationships (SAR). Furthermore, detailed experimental protocols for key biological assays are provided to ensure scientific integrity and enable reproducibility.

The Versatile Scaffold: From this compound to Bioactive Pyrido[2,3-d]pyrimidines

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms and the potential for nucleophilic substitution, reduction of the nitro group, and subsequent cyclization reactions. A common and powerful strategy involves the reaction with various nucleophiles to introduce diversity, followed by reduction of the nitro group to an amine, which can then be cyclized to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines.[4] This versatile scaffold has been shown to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[5][6][7]

Synthesis_Pathway This compound This compound Intermediate Substituted Nitropyridine This compound->Intermediate Nucleophilic Substitution Reduced_Intermediate Substituted Aminopyridine Intermediate->Reduced_Intermediate Nitro Group Reduction Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Derivatives Reduced_Intermediate->Pyrido_pyrimidine Cyclization

Caption: General synthetic route from this compound.

Comparative Anticancer Activity

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, with activities reported against a range of cancer cell lines.[3][8] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase and various kinases.[8]

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Its inhibition is a well-established strategy in cancer chemotherapy. A series of diaryl-based and alkyl-substituted pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and TS inhibitory activities.[8]

Table 1: Comparative Anticancer and Thymidylate Synthase (TS) Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundSubstitution PatternHCT 116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hep G2 IC₅₀ (µM)PC-3 IC₅₀ (µM)hTS IC₅₀ (nM)
1n Diaryl-substituted1.98 ± 0.692.18 ± 0.934.04 ± 1.064.18 ± 1.8720.47 ± 1.09
2j Alkyl-substituted1.48 ± 0.863.18 ± 0.793.44 ± 1.515.18 ± 1.8513.48 ± 0.96
Raltitrexed (Reference Drug)1.07 ± 1.081.98 ± 0.721.34 ± 1.03.09 ± 0.9614.95 ± 1.01

Data extracted from a study on diaryl and alkyl substituted pyrido[2,3-d]pyrimidines.[8]

The results indicate that both diaryl and alkyl-substituted derivatives exhibit potent anticancer activity against a panel of human cancer cell lines, with IC₅₀ values in the low micromolar range.[8] Notably, compound 2j showed excellent inhibitory activity against human thymidylate synthase (hTS), comparable to the reference drug raltitrexed.[8] Molecular docking studies revealed that these compounds bind to the catalytic site of TS, suggesting a clear mechanism for their anticancer effects.[8]

PIM-1 Kinase Inhibition

The PIM-1 kinase, a serine/threonine kinase, is frequently overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[7] A series of pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase.[7]

Table 2: PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundSubstitution PatternPIM-1 IC₅₀ (nM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
4 Specific substitution11.40.571.13
10 Specific substitution17.2--
Staurosporine (Reference Drug)16.7--

Data extracted from a study on bioactive pyrido[2,3-d]pyrimidine derivatives.[7]

Compounds 4 and 10 demonstrated remarkable potency against PIM-1 kinase, with IC₅₀ values in the nanomolar range, comparable to the well-known kinase inhibitor staurosporine.[7] Compound 4 also exhibited significant cytotoxicity against MCF-7 and HepG2 cancer cell lines.[7] Further investigation revealed that compound 4 induces apoptosis in MCF-7 cells and arrests the cell cycle in the G1 phase.[7]

Anticancer_MOA cluster_TS Thymidylate Synthase Inhibition cluster_PIM1 PIM-1 Kinase Inhibition TS_Inhibitor Pyrido[2,3-d]pyrimidine Derivative (e.g., 2j) TS Thymidylate Synthase TS_Inhibitor->TS Inhibits DNA_Synthesis DNA Synthesis & Repair TS->DNA_Synthesis Required for Cell_Death_TS Apoptosis DNA_Synthesis->Cell_Death_TS Inhibition leads to PIM1_Inhibitor Pyrido[2,3-d]pyrimidine Derivative (e.g., 4) PIM1 PIM-1 Kinase PIM1_Inhibitor->PIM1 Inhibits Cell_Survival Cell Survival & Proliferation PIM1->Cell_Survival Promotes Cell_Death_PIM1 Apoptosis Cell_Survival->Cell_Death_PIM1 Inhibition leads to

Caption: Mechanisms of anticancer action.

Comparative Antimicrobial Activity

In addition to their anticancer properties, pyrido[2,3-d]pyrimidine derivatives have also shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[5][9]

A series of novel pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro antimicrobial activity.[5] The results, summarized in the table below, demonstrate that several of these compounds exhibit good to excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrido[2,3-d]pyrimidine Derivatives against Various Microorganisms (µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
6c 84816816
8b 484848
9a 448444
9b 844884
Streptomycin 84816--
Fusidic Acid 48--816

Data extracted from a study on the antimicrobial activities of substituted pyrido[3',2':4,5]thieno[3,2-d]-pyrimidinone derivatives.[5]

Compounds 8b , 9a , and 9b displayed broad-spectrum antimicrobial activity, with MIC values comparable or superior to the standard drugs streptomycin and fusidic acid against the tested strains.[5] The structure-activity relationship suggests that the nature and position of substituents on the pyrido[2,3-d]pyrimidine core play a crucial role in determining the antimicrobial potency and spectrum.

Experimental Protocols

To ensure the reliability and reproducibility of the presented data, this section details the standard methodologies for the key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).[11]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[13]

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze End Results Analyze->End

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.[17]

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.[18]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[17]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Broth_Microdilution_Workflow Start Prepare Serial Dilutions of Test Compounds Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End Results Read_MIC->End

Caption: Workflow for the broth microdilution MIC assay.

Enzyme Inhibition: PIM-1 Kinase Assay

The PIM-1 kinase assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the PIM-1 enzyme.[19][20]

Protocol:

  • Reaction Setup: In a microplate, combine the PIM-1 enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable kinase buffer.[20]

  • Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixture.[19]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.[21]

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as ELISA-based assays or luminescence-based assays like ADP-Glo™.[19][21]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[22]

Conclusion and Future Perspectives

The derivatives of this compound, particularly the resulting pyrido[2,3-d]pyrimidine scaffold, represent a highly promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The presented data highlights the potent and diverse biological activities of these molecules, with several derivatives exhibiting efficacy comparable or superior to existing drugs in preclinical studies.

The structure-activity relationship studies, though still in their early stages for this specific class, indicate that targeted modifications of the pyrido[2,3-d]pyrimidine core can lead to significant improvements in potency and selectivity. Future research should focus on the synthesis and evaluation of a broader library of derivatives to further elucidate the key structural features required for optimal activity against specific biological targets. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of reliable and comparable data. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of next-generation therapeutics to address the ongoing challenges of cancer and infectious diseases.

References

  • A new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives having the essential pharmacophoric features of EGFR inhibitors has been designed and synthesised. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors. (2024). Journal of Molecular Structure. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Broth microdilution. (n.d.). In Wikipedia. Retrieved August 29, 2024, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Pyrido[3′,2′:4,5]thieno[3,2- d ]-Pyrimidinone Derivatives. (2014). International Journal of Molecular Sciences. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). Pharmaceuticals. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). Rakuno Gakuen University. [Link]

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025, April 25). Journal of the Indian Chemical Society. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3-d]pyrimidine Derivatives. (2025, August 6). ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2019). Oncology Letters. [Link]

  • 8-Alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids and their derivatives. (1990). Journal of Medicinal Chemistry. [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). OEMS Connect Journals. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. (2012). European Journal of Chemistry. [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). Molecules. [Link]

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007). Molecular Cancer Therapeutics. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2,3-Dichloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

2,3-Dichloro-4-nitropyridine is not merely a toxic organic solid; it is an energetic electrophile . Unlike standard halogenated solvents, this compound possesses a nitro group para to the ring nitrogen and ortho/meta to chlorine substituents.

Why this matters for disposal: The electron-withdrawing nitro group (


) at the 4-position, combined with the ring nitrogen, highly activates the chlorine atoms (particularly at the 2-position) toward Nucleophilic Aromatic Substitution (

)
.
  • Operational Risk: If this waste is commingled with aliphatic amines, hydroxides, or strong nucleophiles in a waste drum, it can undergo a rapid, exothermic substitution reaction. In a closed vessel, this heat generation and gas evolution (NOx) can lead to over-pressurization or rupture.

Core Hazard Profile
PropertyClassificationCritical Note
Reactivity High (

Active)
DO NOT MIX with amines, bases, or thiols.
Health Skin/Eye Irritant (Cat 2)Potential sensitizer; avoid all skin contact.
Combustion Toxic EmissionsReleases

,

, and

upon burning.
State Solid (Crystalline)Dust explosion hazard if finely divided.

Pre-Disposal Characterization & Segregation

Effective disposal begins at the bench. You must characterize the waste stream before it leaves the fume hood.

The "Red Flag" Incompatibilities

You must segregate this compound from the following waste streams to prevent reaction:

  • Strong Bases: Sodium hydroxide, potassium tert-butoxide.

  • Aliphatic Amines: Diethylamine, triethylamine, piperidine (common in medicinal chemistry).

  • Reducing Agents: Hydrazine, metal hydrides (risk of reducing the nitro group exothermically).

Recommended Segregation Strategy
  • Solid Waste: Collect pure solid or contaminated consumables (gloves, weigh boats) in a dedicated wide-mouth jar labeled "Toxic Solids - Halogenated."

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate), ensure the solvent is neutral or acidic . If the reaction mixture contains residual amines, it must be quenched and neutralized to pH 6-7 before being added to the waste container.

Step-by-Step Disposal Workflow

Phase A: PPE & Engineering Controls
  • Engineering: All transfers must occur inside a certified chemical fume hood.

  • Hand Protection: Silver Shield (Laminate) gloves are preferred. Standard Nitrile (4 mil) provides only splash protection; double-glove if handling solutions.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Phase B: Waste Container Selection

Select containers compatible with halogenated organics and nitro compounds.

  • Acceptable: High-Density Polyethylene (HDPE), Teflon (PTFE), Glass (amber).

  • Unacceptable: Metal cans (potential corrosion from hydrolysis to HCl), low-density plastics prone to solvent permeation.

Phase C: Operational Workflow (Decision Logic)

DisposalWorkflow Start START: Waste Generation CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid / Consumables CheckState->Solid Liquid Liquid Solution CheckState->Liquid Bagging Double Bag in Clear Polyethylene Solid->Bagging SolidLabel Label: 'Toxic Solid, Organic, N.O.S.' Bagging->SolidLabel Tagging Attach Hazardous Waste Tag SolidLabel->Tagging CheckpH Check pH / Composition Liquid->CheckpH Neutralize Neutralize to pH 6-8 (Quench Amines) CheckpH->Neutralize If Basic/Reactive SolventStream Segregate into 'Halogenated Solvents' CheckpH->SolventStream If Neutral Neutralize->SolventStream SolventStream->Tagging Storage Store in SAA (Satellite Accumulation Area) Tagging->Storage Pickup EHS / Vendor Pickup (Incineration) Storage->Pickup

Figure 1: Decision logic for the safe disposal of this compound waste streams.

Spill Contingency Protocol

In the event of a benchtop spill, immediate action is required to prevent contamination and exposure.[1]

  • Isolate: Evacuate the immediate area. Alert nearby personnel.

  • PPE Up: Don Silver Shield gloves, goggles, and a lab coat. If powder is airborne, N95 or P100 respiratory protection is required.

  • Containment:

    • Solids: Gently cover with a damp paper towel to prevent dust dispersion, then scoop into a disposal jar.

    • Liquids: Absorb with vermiculite or chemically inert pads .

    • Warning: Do NOT use "organic spill kits" containing sawdust or cellulose if the nitropyridine is in a concentrated oxidizing solution (e.g., mixed with nitric acid), though this is rare. Inert clay/silica is safest.

  • Decontamination: Wipe the surface with a mild soap solution. Do not use strong alkaline cleaners (like concentrated bleach or ammonia) which could react with residues.

Final Disposal Path (Logistics)

The ultimate fate of this chemical must be High-Temperature Incineration .

  • RCRA Classification (USA): While not always explicitly P-listed, halogenated nitro compounds often fall under D001 (Ignitable, if in solvent) or D003 (Reactive, if potentially explosive). Treat as a halogenated toxic stream.[2]

  • Vendor Instructions: Clearly mark the manifest as "Halogenated Organic - High Nitrogen Content." This alerts the disposal facility to manage NOx emissions during incineration.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-nitropyridine (Analogous Hazard Data). Retrieved from

  • Jubilant Ingrevia. (2023).[3] Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine.[3] Retrieved from

  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? (Mechanistic basis for

    
     hazards). Retrieved from 
    
  • Washington State University. (2024).[1] Halogenated Solvent Waste Guidelines.[1][2] Retrieved from [1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2,3-Dichloro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1360438-45-4 Molecular Formula: C₅H₂Cl₂N₂O₂ Physical State: Solid (typically off-white to yellow powder)[1][2][3]

Part 1: Executive Safety Directive

To: Research Scientists & Laboratory Operations Personnel From: Senior Application Scientist Subject: Operational Safety Protocol for 2,3-Dichloro-4-nitropyridine

Handling halogenated nitropyridines requires a defensive safety posture. While this compound is primarily classified as an irritant (Skin/Eye/Respiratory), its structural analogs (chlorinated pyridines) exhibit high skin permeability and potential sensitization.[2][3] Do not treat this merely as a nuisance dust.

The Core Rule: Prevent all dermal contact and inhalation.[2][3][4] The lipophilic nature of the pyridine ring facilitates rapid transdermal absorption, carrying the nitro group which can induce systemic toxicity or sensitization.[2][3]

Part 2: Risk Assessment & Hazard Identification

Before donning PPE, understand the enemy.[2][3] This compound presents a "Triple Threat" hazard profile under GHS standards.[2][3]

Hazard ClassGHS CodeDescriptionCritical Risk
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3][5]Transdermal absorption leading to systemic effects.[2][3]
Serious Eye Damage H319 Causes serious eye irritation.[2][3][5][6]Corneal damage; potential for irreversible scarring if not rinsed immediately.[2][3]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3][5]Inhalation of dust/fumes can damage mucous membranes.[2][3]

Part 3: PPE Technical Specifications (The "Self-Validating" System)

Reliability is not about buying the most expensive gear; it is about matching the material to the chemical's permeation properties.[1][3]

Hand Protection: The "Double-Barrier" Protocol

Standard thin nitrile exam gloves (4 mil) provide only splash protection (breakthrough < 5 mins for many chlorinated solvents).[2][3] For solid handling, they are adequate.[2][3] For solutions, you must upgrade.[2][3]

  • Primary Layer (Inner): Nitrile (4-6 mil).[2][3] Acts as a second skin and sweat barrier.[2][3]

  • Secondary Layer (Outer - Solid Handling): Nitrile (minimum 5 mil).[1][2][3] Change every 30 minutes or immediately upon contamination.[2][3]

  • Secondary Layer (Outer - Solution Handling): Silver Shield® (Laminate) or Viton® .[2][3]

    • Why? Chlorinated pyridines can permeate nitrile rapidly when dissolved in organic solvents (DCM, THF).[2][3] Laminate films offer >4 hours breakthrough time.[2][3]

Respiratory Protection
  • Engineering Control First: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80-100 fpm).[2][3]

  • PPE Backup:

    • Solid Handling: N95 or P100 filtering facepiece (if weighing outside a hood is unavoidable—strongly discouraged).[2][3]

    • Solution/Synthesis: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if fume hood performance is marginal.[1][2][3]

Eye & Body Defense[2][3][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2][3] Safety glasses are insufficient because dust particles can bypass side shields.[2][3]

  • Body:

    • Standard: 100% Cotton Lab Coat (High-buttoned).[1][2][3]

    • High-Risk (Scale-up >10g): Disposable Tyvek® sleeves or apron to prevent cuff contamination.[2][3]

Part 4: Operational Protocol (Step-by-Step)

This workflow is designed to minimize "transfer risk"—the moment when contamination moves from the hood to the lab environment.[2][3]

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor.

  • Don PPE: Goggles

    
     Lab Coat 
    
    
    
    Inner Gloves
    
    
    Outer Gloves.[2][3]
  • Prepare Work Area: Line the hood surface with an absorbent, plastic-backed mat (pig mat) to capture any micro-spills.[2][3]

Phase 2: Handling & Transfer[3]
  • Weighing:

    • Place the balance inside the fume hood.[2][3]

    • Use an antistatic gun if the powder is static-prone (prevents "flying" dust).[1][2][3]

    • Technique: Transfer solid using a disposable spatula.[2][3] Do not reuse spatulas to avoid cross-contamination.[2][3]

  • Solubilization:

    • Add solvent slowly down the side of the vessel to minimize aerosolization.[2][3]

    • Critical Step: Once in solution, the permeation risk increases 10x.[2][3] Ensure you are wearing the correct outer glove (Laminate if using DCM).[2][3]

Phase 3: Decontamination & Doffing[1][3]
  • Wipe Down: Wipe the exterior of the reaction flask with a solvent-dampened tissue before removing it from the hood.[2][3]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.[2][3]

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.[2][3]

Part 5: Visualization - Safety Decision Matrix[1][2][3]

SafetyMatrix Start Start: Handling this compound StateCheck Is the chemical Solid or in Solution? Start->StateCheck SolidPath Solid State StateCheck->SolidPath SolutionPath In Solution (Organic Solvent) StateCheck->SolutionPath SolidPPE PPE: Nitrile Gloves (Double) + Goggles Control: Fume Hood Required SolidPath->SolidPPE SolutionPPE PPE: Laminate/Viton Gloves + Goggles Control: Fume Hood + Splash Apron SolutionPath->SolutionPPE Action Proceed with Experiment SolidPPE->Action SolutionPPE->Action Disposal Disposal: Segregate into Halogenated Waste Stream Action->Disposal

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the chemical.[1][2]

Part 6: Disposal & Emergency Response[1][2][3]

Waste Disposal Protocol

Never dispose of chlorinated pyridines down the drain.[2][3] They are toxic to aquatic life and difficult to degrade.[2][3]

  • Solid Waste: Collect contaminated gloves, mats, and paper towels in a dedicated "Solid Hazardous Waste" bag.[2][3]

  • Liquid Waste: Segregate into "Halogenated Organic Waste" .

    • Labeling: Clearly mark the tag with "this compound" and "Toxic/Irritant".[2][3]

    • Compatibility: Do not mix with strong oxidizers or strong bases (potential for exothermic reaction).[2][3]

Emergency Procedures
  • Skin Contact:

    • IMMEDIATE: Remove contaminated clothing/gloves.[2][3][7]

    • RINSE: Wash skin with copious soap and water for 15 minutes.[2][3][6] Do not use organic solvents (ethanol/acetone) to wash skin; they increase absorption.[2][3]

  • Eye Contact:

    • Flush with eyewash station for 15 minutes, holding eyelids open.[2][3]

    • Seek medical attention immediately (Ophthalmologist).[2][3]

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area.

    • PPE: Don N95/P100 respirator and double nitrile gloves.[2][3]

    • Contain: Cover with spill pillow or absorbent pads.[2][3]

    • Clean: Sweep up (avoid raising dust) or scoop into a waste container.[2][3] Wash area with soap/water.[2][3][6][8]

References

  • ChemUniverse.[2][3] (n.d.). This compound [Q02514] Product Data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).[2][3] Personal Protective Equipment Standards (29 CFR 1910.132).

  • Ansell. (2022).[2][3][5] Chemical Permeation & Degradation Guide. (Reference for Nitrile vs. Laminate breakthrough times).

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2,3-Dichloro-4-nitropyridine
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Reactant of Route 2
2,3-Dichloro-4-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.